L-Tyrosine 7-amido-4-methylcoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGJYQDVMUOJLU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428633 | |
| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94099-57-7 | |
| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of L-Tyrosine 7-amido-4-methylcoumarin
Introduction: A Versatile Fluorogenic Probe for Protease Activity
L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC) is a synthetic fluorogenic substrate meticulously designed for the sensitive and continuous assay of proteases, particularly those exhibiting chymotrypsin-like specificity. Its utility in biochemical and drug discovery laboratories stems from a clever chemical design: an amide linkage between L-tyrosine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), effectively quenches the fluorescence of the coumarin moiety.[1][2] Enzymatic cleavage of this amide bond by a protease liberates free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3] This guide provides a comprehensive overview of the core chemical properties of H-Tyr-AMC, the mechanistic basis of its application, and a detailed, field-proven protocol for its use in quantifying protease activity.
Core Chemical and Physical Properties
The efficacy of H-Tyr-AMC as a fluorogenic substrate is rooted in its distinct chemical and physical characteristics. A thorough understanding of these properties is paramount for the design of robust and reliable enzymatic assays.
Structural and Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈N₂O₄ | |
| Molecular Weight | 338.36 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in 80% acetic acid (50 mg/mL), DMSO. | |
| Storage Conditions | -20°C, protect from light. | [4] |
The Principle of Fluorescence Quenching and Release
The central mechanism of H-Tyr-AMC relies on intramolecular fluorescence quenching. In the intact substrate, the non-covalent interactions between the L-tyrosine residue and the 7-amido-4-methylcoumarin group suppress the fluorescence of the coumarin.[5][6] While the intact H-Tyr-AMC is essentially non-fluorescent, enzymatic hydrolysis of the amide bond liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC).[3]
The free AMC molecule exhibits strong fluorescence with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively. This pronounced difference in fluorescence between the substrate and the product allows for a high signal-to-noise ratio in enzymatic assays.
| Fluorophore | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (in Ethanol) |
| This compound (Intact) | N/A (Effectively Quenched) | N/A (Effectively Quenched) | Not Reported (Presumed to be very low) |
| 7-Amino-4-methylcoumarin (AMC, Cleavage Product) | ~341-380 | ~440-460 | ~0.5 |
Data compiled from multiple sources.[7]
Mechanism of Enzymatic Cleavage: A Tool for Studying Proteases
This compound is a premier substrate for serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic residues, such as tyrosine.[8][9] Chymotrypsin and chymotrypsin-like proteases are prime examples of enzymes that can be assayed using this substrate.[10][11]
The enzymatic reaction involves the nucleophilic attack of a serine residue in the protease's active site on the carbonyl carbon of the amide bond linking L-tyrosine to AMC. This leads to the formation of a transient acyl-enzyme intermediate and the release of free, fluorescent AMC. The acyl-enzyme intermediate is subsequently hydrolyzed, regenerating the free enzyme for subsequent catalytic cycles.[9]
Caption: Enzymatic cleavage of H-Tyr-AMC by a chymotrypsin-like protease.
Experimental Protocol: A Self-Validating System for Protease Activity Measurement
This protocol provides a robust, step-by-step methodology for a continuous kinetic assay of chymotrypsin-like protease activity using H-Tyr-AMC. The inclusion of appropriate controls ensures the generation of reliable and reproducible data.
Materials and Reagents
-
This compound (H-Tyr-AMC)
-
Purified chymotrypsin or protease-containing sample
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission detection at ~440-460 nm
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Substrate Stock (10 mM): Dissolve an appropriate amount of H-Tyr-AMC in DMSO. Rationale: DMSO is a suitable solvent for H-Tyr-AMC and is miscible with aqueous buffers.
-
Enzyme Stock: Prepare a stock solution of the protease in a suitable buffer and determine its protein concentration. Rationale: An accurate protein concentration is essential for determining specific activity.
-
-
Assay Setup:
-
In a 96-well black microplate, prepare the following reactions (in triplicate):
-
Test Wells: Assay Buffer, H-Tyr-AMC, and enzyme solution.
-
Substrate Blank Wells: Assay Buffer and H-Tyr-AMC (no enzyme). Rationale: This control measures the background fluorescence of the substrate and buffer.
-
Enzyme Blank Wells: Assay Buffer and enzyme solution (no substrate). Rationale: This control accounts for any intrinsic fluorescence of the enzyme preparation.
-
-
-
Reaction Initiation and Measurement:
-
Add the assay components (buffer, substrate) to the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to the test and enzyme blank wells.
-
Immediately place the microplate in a fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the corresponding test wells.
-
Plot the fluorescence intensity versus time. The initial, linear portion of the curve represents the initial reaction velocity (V₀).
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using a standard curve of free AMC.
-
Caption: Experimental workflow for a fluorogenic protease assay using H-Tyr-AMC.
Conclusion: A Powerful Tool in Protease Research
This compound stands as a testament to the power of rational chemical design in creating sophisticated tools for biological research. Its robust chemical properties, coupled with a clear and sensitive mechanism of action, make it an indispensable substrate for researchers studying chymotrypsin-like proteases. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists and drug development professionals can confidently employ H-Tyr-AMC to generate high-quality, reproducible data, thereby advancing our understanding of protease function in health and disease.
References
-
Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 70(1), 258–262. [Link]
-
Harris, J. L., Backes, B. J., Leonetti, F., Mahrus, S., Ellman, J. A., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Lotze, J., & Sewald, N. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(9), 140445. [Link]
- Sci-Hub. (n.d.). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 70(1), 258–262.
-
Żamojć, K., Wiczk, W., Zaborowski, B., Jacewicz, D., & Chmurzyński, L. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1875–1880. [Link]
-
M-T, C., M-L, M., P, C., & J, M. (1996). Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. Journal of medicinal chemistry, 39(20), 3971–3978. [Link]
-
Yiotakis, A., Lecoq, A., Vassiliou, S., Raynal, I., Cuniasse, P., & Dive, V. (1994). Fluorogenic Substrates for Chymotrypsin with 2-Quinolinone Derivatives as Leaving Groups. Biological Chemistry Hoppe-Seyler, 375(5), 333–338. [Link]
-
Zimmerman, M., Ashe, B., Yurewicz, E. C., & Patel, G. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry, 78(1), 47–51. [Link]
- Enzyme Development Corporation. (n.d.). Protease Assay (PC).
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Scilit. (n.d.). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316–320. [Link]
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- AbMole BioScience. (n.d.). This compound (H-Tyr-AMC). Retrieved from the product page on the company website.
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Dang, L., et al. (1998). Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes. Biochemistry, 37(7), 1868–1879. [Link]
- CymitQuimica. (n.d.). L-Seryl-L-tyrosine 7-amido-4-methylcoumarin. Retrieved from the product page on the company website.
-
Szabó, T., et al. (2022). Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. Molecules, 27(17), 5543. [Link]
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Open Library Publishing Platform. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]
-
Jakubowski, H. (2016). B: mechanisms of enzyme catalysis. In Biochemistry Online: An Approach Based on Chemical Logic. Retrieved from [Link]
- Diva-Portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from a publicly available student thesis.
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H-Tyr-AMC: A Fluorogenic Substrate for Probing Chymotrypsin Activity - An In-depth Technical Guide
This guide provides an in-depth exploration of the H-Tyr-AMC substrate, a valuable tool for researchers, scientists, and drug development professionals engaged in the study of chymotrypsin and other related serine proteases. We will delve into the core principles of its application, from the underlying biochemical mechanisms to detailed experimental protocols and data interpretation. This document is designed to equip you with the knowledge to confidently and accurately utilize H-Tyr-AMC in your research endeavors.
The Principle of Fluorogenic Protease Assays: Unveiling Enzymatic Activity
Fluorogenic substrates are powerful tools in enzymology, offering a sensitive and continuous method for measuring enzyme activity.[1][2][3][4] The fundamental principle lies in the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product upon enzymatic cleavage. H-Tyr-AMC (L-Tyrosine 7-amido-4-methylcoumarin) is a classic example of such a substrate, specifically designed for proteases that exhibit a preference for cleaving after aromatic amino acid residues, like chymotrypsin.[5]
The H-Tyr-AMC molecule consists of a tyrosine residue linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. This quenching is a result of the electronic properties of the amide bond influencing the fluorophore. Upon hydrolysis of the amide bond by a protease, the highly fluorescent AMC is released, leading to a significant increase in fluorescence intensity that can be monitored in real-time.
Caption: Enzymatic cleavage of H-Tyr-AMC by chymotrypsin.
The Biophysical Basis of AMC Fluorescence
The fluorescence of 7-amino-4-methylcoumarin (AMC) arises from its conjugated π-electron system. When conjugated to a peptide or amino acid via an amide bond, this system is altered, leading to a phenomenon known as static quenching. This alteration changes the energy gap for excitable electrons, resulting in low intrinsic fluorescence. Upon enzymatic cleavage, the free AMC is liberated, restoring the original conjugated system and leading to a dramatic increase in fluorescence quantum yield. The excitation and emission maxima for free AMC are typically around 345 nm and 445 nm, respectively.[6]
Experimental Protocol: A Step-by-Step Guide to a Chymotrypsin Assay
This protocol provides a general framework for a chymotrypsin assay using H-Tyr-AMC in a 96-well plate format, suitable for kinetic analysis and inhibitor screening.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂. Ensure the buffer is brought to the desired reaction temperature before use.
-
H-Tyr-AMC Stock Solution: Prepare a 10 mM stock solution of H-Tyr-AMC in DMSO. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Chymotrypsin Stock Solution: Prepare a stock solution of purified chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. The exact concentration should be determined by measuring its absorbance at 280 nm. Store at 2-8°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.
Assay Procedure
-
Prepare the AMC Standard Curve:
-
In a 96-well black microplate, perform serial dilutions of the AMC standard stock solution in the assay buffer to obtain a range of concentrations (e.g., 0-50 µM).
-
The final volume in each well should be 200 µL.
-
-
Set up the Enzyme Reaction:
-
In separate wells of the same 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
H-Tyr-AMC substrate (diluted from the stock solution to the desired final concentration in the assay buffer). A typical starting concentration is 100 µM.
-
For inhibitor studies, add the inhibitor at various concentrations.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the diluted chymotrypsin solution to each well to initiate the reaction. The final volume in each well should be 200 µL.
-
For a "no-enzyme" control, add an equal volume of assay buffer instead of the enzyme solution.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Record data every 1-2 minutes for 30-60 minutes.
-
Caption: Experimental workflow for a chymotrypsin assay using H-Tyr-AMC.
Data Analysis and Interpretation
AMC Standard Curve
Plot the fluorescence intensity (RFU) of the AMC standards against their corresponding concentrations. Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of change in fluorescence in the enzyme reaction to the rate of product formation (µM/min).
Determination of Initial Velocity (V₀)
For each enzyme concentration and substrate concentration, plot the fluorescence intensity (RFU) against time. The initial velocity (V₀) of the reaction is the initial linear portion of this curve. Convert the slope (RFU/min) to the rate of product formation (µM/min) using the slope from the AMC standard curve.
Michaelis-Menten Kinetics
To determine the kinetic parameters of chymotrypsin for the H-Tyr-AMC substrate, perform the assay with a fixed enzyme concentration and varying concentrations of H-Tyr-AMC. Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). The resulting data should fit the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀ is the initial reaction velocity.
-
Vmax is the maximum reaction velocity at saturating substrate concentrations.[7][8]
-
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.[7][8]
-
[S] is the substrate concentration.
These parameters can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.
| Parameter | Description |
| Vmax | The maximum rate of the enzymatic reaction. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |
| kcat/Km | The catalytic efficiency of the enzyme. |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure that the H-Tyr-AMC stock solution is properly stored and protected from light to prevent spontaneous hydrolysis. Run a "no-enzyme" control to determine the background fluorescence.
-
Non-linear Reaction Progress Curves: This could be due to substrate depletion, enzyme instability, or product inhibition. Ensure that the initial velocity is measured from the linear phase of the reaction.
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal can be attenuated. It is important to work within a concentration range where the fluorescence response is linear.[3]
-
Solvent Effects: Since H-Tyr-AMC is dissolved in DMSO, ensure that the final concentration of DMSO in the assay is low (typically <5%) and consistent across all wells, as high concentrations of organic solvents can affect enzyme activity.
Conclusion
The H-Tyr-AMC substrate provides a robust and sensitive method for the continuous monitoring of chymotrypsin activity. By understanding the underlying principles and adhering to a well-defined experimental protocol, researchers can obtain reliable and reproducible data for kinetic analysis, inhibitor screening, and other applications in drug discovery and biomedical research. The self-validating nature of a properly executed kinetic assay, complete with appropriate controls and standard curves, ensures the trustworthiness and integrity of the generated data.
References
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology, 1731, 107–122. [Link]
-
Van den Steen, P. E., et al. (2006). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.12. [Link]
-
McConn, J., Ku, E., Himoe, A., Brandt, K. G., & Hess, G. P. (1971). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques. The Journal of biological chemistry, 246(9), 2918–2925. [Link]
-
Himoe, A., Parks, P. C., & Hess, G. P. (1967). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The preparation and properties of two new specific substrates, and their use in the determination of the kinetic constants of the alpha-chymotrypsin-catalyzed hydrolysis. The Journal of biological chemistry, 242(5), 919–929. [Link]
-
Sikorski, J. A., & Tesch, S. (2004). Elevated proteasome chymotrypsin-like activity in plasma of patients with advanced solid tumors. International journal of cancer, 112(1), 167–171. [Link]
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Schomburg, I., et al. (2020). High pressures increase α-chymotrypsin enzyme activity under perchlorate stress. Communications Chemistry, 3(1), 1-9. [Link]
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Torshin, I. Y., & Harrison, R. W. (2003). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-Portal.org. [Link]
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Rinderknecht, H., & Fleming, R. M. (1975). A new, highly sensitive and specific assay for chymotrypsin. Clinica chimica acta; international journal of clinical chemistry, 59(2), 139–146. [Link]
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Katchalski, E., et al. (1962). The action of alpha chymotrypsin upon mixtures of esters and proteins at enzyme-saturating concentrations. Biochimica et biophysica acta, 62, 536-544. [Link]
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ResearchGate. (2024). Apparent K M and V max Values for Native Chymotrypsin and... | Download Table. ResearchGate. [Link]
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Powell, S. R., et al. (2012). Crude and purified proteasome activity assays are affected by type of microplate. Analytical biochemistry, 421(1), 93–98. [Link]
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LibreTexts Chemistry. (2016). B3. Chymotrypsin. LibreTexts. [Link]
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Liu, K. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. Journal of food science, 87(5), 2018–2033. [Link]
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Goncharova, I. G., et al. (2006). Determination of kinetic parameters for casein hydrolysis by chymotrypsin using two ranges of substrate concentration. Applied Biochemistry and Microbiology, 42(4), 384-389. [Link]
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Li, H., et al. (2023). Highly Sensitive Detection of Chymotrypsin Based on Metal Organic Frameworks with Peptides Sensors. Biosensors, 13(2), 281. [Link]
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Qu, Y., et al. (2023). Strong Red Fluorescent Probe for Detecting Chymotrypsin Activity in vivo and in vitro. Analytical Chemistry, 95(6), 3463–3470. [Link]
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ChEMBL. (n.d.). Assay: Competitive inhibition of chymotrypsin-like activity of human 20S proteasome using Suc-Leu-Leu-Val-Tyr-AMC as substrate measured for 10 mins b... EMBL-EBI. [Link]
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Liu, K. (2023). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of Food Science, 88(1), 30-40. [Link]
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L-Tyrosine 7-amido-4-methylcoumarin: A Technical Guide for Fluorogenic Enzyme Assays
This guide provides an in-depth technical overview of L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC), a fluorogenic substrate critical for the sensitive detection and quantification of specific protease activities. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of its application, provides field-proven experimental protocols, and offers insights into data interpretation and troubleshooting.
Core Principles and Physicochemical Properties
This compound is a synthetic molecule designed for the continuous, fluorescence-based measurement of enzyme activity. Its utility is rooted in the clever conjugation of the L-Tyrosine amino acid to the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).
Molecular Identity and Characteristics
A clear understanding of the substrate's fundamental properties is paramount for its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 338.36 g/mol | [1][2] |
| CAS Number | 94099-57-7 | [1][2] |
| Synonyms | H-Tyr-AMC, (S)-α-Amino-4-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-benzenepropanamide | [1][2] |
| Appearance | White to off-white powder | |
| Storage | Store at -20°C, protected from light and moisture. | |
| Solubility | Soluble in solvents like DMSO and 80% acetic acid. | [1] |
Mechanism of Fluorogenic Activation
The innovative design of H-Tyr-AMC hinges on a "pro-fluorophore" concept where the substrate itself is essentially non-fluorescent. The fluorescence of the coumarin moiety is effectively quenched when its 7-amino group is locked in an amide bond with L-Tyrosine.[3] This quenching is a result of the altered electronic properties of the fluorophore system.
Proteolytic enzymes that recognize and cleave the peptide bond at the carboxyl side of the tyrosine residue liberate the free AMC fluorophore. This enzymatic action restores the electron-donating character of the 7-amino group, leading to a dramatic increase in fluorescence that can be monitored in real-time.[3] The rate of this fluorescence increase is directly proportional to the enzyme's activity under appropriate assay conditions.
Diagram: Mechanism of Fluorogenic Activation
Caption: Workflow for creating a quantitative AMC standard curve.
Protocol 2: Kinetic Enzyme Activity Assay
-
Plate Setup: In a 96-well plate, add Assay Buffer to all wells that will be used.
-
Add Substrate: Add the H-Tyr-AMC substrate to each well. The optimal final concentration should be determined empirically but typically ranges from 10 µM to 100 µM. This should be at or near the enzyme's Michaelis constant (Km) for linear kinetics.
-
Controls:
-
No-Enzyme Control: Wells containing buffer and substrate but no enzyme, to measure substrate auto-hydrolysis.
-
Positive Control: A known concentration of a standard enzyme (e.g., purified chymotrypsin).
-
Inhibitor Control (if applicable): Wells containing enzyme, substrate, and a known inhibitor.
-
-
Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the enzyme solution to the appropriate wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader (pre-set to the assay temperature) and begin kinetic measurements. Record fluorescence every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Plot RFU versus time for each sample.
-
Identify the initial, linear portion of the curve.
-
Calculate the slope of this linear range (V₀) in RFU/min.
-
Convert this rate to moles/min using the slope from the AMC standard curve.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation (hydrolysis) due to improper storage or light exposure. 2. Contaminated buffer or reagents. 3. Autofluorescence from compounds in the sample. | 1. Prepare fresh substrate dilutions for each experiment; store stocks in aliquots at -20°C, protected from light. 2. Use high-purity water and reagents; filter-sterilize buffers. 3. Run a "sample-only" control (sample + buffer, no substrate) to quantify and subtract its intrinsic fluorescence. |
| Non-linear or Flat Reaction Curve | 1. Enzyme concentration is too high (substrate depletion). 2. Enzyme concentration is too low (signal below detection). 3. Presence of inhibitors in the sample. 4. Sub-optimal assay conditions (pH, temperature). | 1. Reduce the enzyme concentration; perform an enzyme titration to find a concentration that yields a linear rate for the desired time. 2. Increase enzyme concentration or extend the assay time. 3. Dilute the sample; if inhibition is suspected, perform inhibitor characterization assays. 4. Verify the pH of the assay buffer and ensure the plate reader is maintaining the correct temperature. |
| Poor Standard Curve (R² < 0.99) | 1. Pipetting errors during serial dilution. 2. Inaccurate concentration of the AMC stock solution. 3. AMC precipitation at higher concentrations. | 1. Use calibrated pipettes; ensure thorough mixing at each dilution step. 2. Carefully prepare a fresh stock solution, ensuring the AMC is fully dissolved in DMSO before dilution in aqueous buffer. 3. Check the solubility of AMC in your specific assay buffer; do not exceed its solubility limit. |
Conclusion
This compound is a robust and sensitive tool for the kinetic analysis of proteases with a specificity for aromatic residues, such as chymotrypsin. By understanding the core principles of its fluorogenic activation and implementing self-validating experimental designs that include precise standard curves, researchers can generate highly reliable and quantitative data. This technical guide provides the foundational knowledge and practical protocols to successfully integrate this valuable substrate into drug discovery and basic research workflows.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1976). A new, highly sensitive and specific assay for chymotrypsin. Retrieved from [Link]
-
RSC Advances. (2013). Amino-Coumarin Based Fluorescence Ratiometric Sensors for Acidic pH and Their Application for Living Cells Imaging. Retrieved from [Link]
-
Journal of Fluorescence. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Effect of pH on the fluorescence intensity of the Coumarin.... Retrieved from [Link]
-
ResearchGate. (n.d.). Protease activity based on the L-tyrosine released. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. Retrieved from [Link]
-
UNT Digital Library. (1966). Fluorimetric Assay of α-Chymotrypsin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. Retrieved from [Link]
-
ScienceDirect. (2009). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Retrieved from [Link]
-
Journal of Fluorescence. (2024). Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing. Retrieved from [Link]
-
Moscow State University. (1997). INTRAMOLECULAR FLUORESCENCE QUENCHING. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of L-Tyrosine 7-amido-4-methylcoumarin (Tyr-AMC)
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential safety protocols, handling procedures, and experimental applications for L-Tyrosine 7-amido-4-methylcoumarin (Tyr-AMC). The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both safety and experimental integrity.
Introduction: The Role of Tyr-AMC in Protease Research
This compound (Tyr-AMC) is a fluorogenic substrate primarily used in the study of serine proteases.[1] Its utility lies in a straightforward yet elegant mechanism: the Tyr-AMC molecule itself is largely non-fluorescent. However, upon enzymatic cleavage of the amide bond linking L-tyrosine to the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), the liberated AMC molecule exhibits strong fluorescence.[2][3] This direct proportionality between enzymatic activity and fluorescent signal provides a powerful tool for quantifying protease activity, screening for inhibitors, and studying enzyme kinetics in real-time.[4] This guide will ensure that its application in your laboratory is both safe and scientifically sound.
Section 1: Physicochemical and Spectroscopic Properties
A foundational understanding of a reagent's properties is paramount to its proper use. Tyr-AMC is a solid powder whose key characteristics are summarized below.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈N₂O₄ | [6][7] |
| Molecular Weight | 338.36 g/mol | [6][7][8] |
| Appearance | Powder | [5] |
| Storage Temperature | -20°C | [6][8] |
| Solubility | 50 mg/mL in 80% acetic acid | [1] |
| Excitation Maximum (Liberated AMC) | ~380 nm | [2][3] |
| Emission Maximum (Liberated AMC) | ~460 nm | [2][3] |
Section 2: Core Safety Directives and Handling
Handling Tyr-AMC requires adherence to standard laboratory safety protocols for chemical powders. While a specific, comprehensive Safety Data Sheet (SDS) for the conjugated molecule is not always provided, the safety profiles of its components, L-Tyrosine and 7-amino-4-methylcoumarin, dictate a cautious approach.
Hazard Identification and Mitigation
Based on data for related compounds, Tyr-AMC should be treated as a substance that can cause skin, eye, and respiratory irritation.[9][10][11]
-
Eye Contact: May cause serious eye irritation.[9][10] Always wear appropriate eye protection.
-
Skin Contact: May cause skin irritation.[9][10] Avoid contact by wearing suitable gloves.
-
Inhalation: Inhalation of the powder may cause respiratory tract irritation.[9][11] Handle in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood), especially when weighing.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risks.[12][13]
| PPE Type | Specification & Rationale |
| Eye Protection | Safety glasses with side shields or snug-fitting goggles.[12] This is the minimum requirement to protect against accidental splashes or aerosolized powder getting into the eyes. |
| Hand Protection | Nitrile gloves.[13] These provide good resistance to a wide range of chemicals for incidental contact. Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | A standard laboratory coat. This protects skin and personal clothing from minor spills and contamination.[13] |
| Respiratory Protection | A NIOSH-approved N95 (or equivalent) respirator should be used when weighing or handling quantities of powder that may become airborne, to prevent inhalation.[10] |
Storage, Stability, and Reagent Preparation
Proper storage is critical for maintaining the chemical integrity of Tyr-AMC and ensuring experimental reproducibility.
-
Storage: Store the solid compound at -20°C, protected from light.[6] Light exposure can lead to photodegradation of the coumarin moiety, increasing background fluorescence and reducing the signal-to-noise ratio of your assay.
-
Stock Solution Preparation: Tyr-AMC has poor solubility in aqueous buffers at neutral pH.[14] A concentrated stock solution is typically prepared in an organic solvent like DMSO or in 80% acetic acid.[1][14] When preparing, ensure the vial is centrifuged briefly to collect all the powder at the bottom before opening.[8] The choice of solvent must be compatible with the downstream experimental system, as high concentrations of organic solvents can inhibit enzyme activity or be toxic to cells.
Emergency and First Aid Procedures
In case of accidental exposure, follow these immediate steps.[9][11]
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Waste Disposal
All chemical waste, including unused Tyr-AMC and contaminated consumables, must be disposed of in accordance with institutional, local, and national regulations.[15] Contact a licensed professional waste disposal service.[9] Do not dispose of this material down the drain.[15]
Section 3: Experimental Application - A Self-Validating Protocol
This section details a standard protocol for a kinetic protease assay, explaining the causality behind each step to ensure a robust and self-validating experimental design.
The "Why": Principle of the Fluorogenic Assay
The experiment is designed to measure the rate of production of the fluorescent product, AMC. This rate is directly proportional to the activity of the protease under investigation. The initial, non-fluorescent substrate is cleaved by the enzyme, releasing the highly fluorescent AMC molecule, which can be detected by a fluorescence plate reader.
Caption: Enzymatic cleavage of Tyr-AMC releases fluorescent AMC.
Step-by-Step Kinetic Assay Protocol
Materials:
-
This compound (Tyr-AMC)
-
Purified protease of interest
-
Appropriate assay buffer (pH and ionic strength optimized for the enzyme)
-
Solvent for stock solution (e.g., high-purity DMSO)
-
Opaque, black 96-well microplate (to minimize light scatter and background)
-
Fluorescence microplate reader with temperature control
Methodology:
-
Prepare Tyr-AMC Stock Solution: Dissolve Tyr-AMC powder in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light. Causality: A concentrated stock allows for minimal addition of solvent to the final reaction, preserving buffer integrity.
-
Prepare Working Solutions: On the day of the experiment, thaw the stock solution and dilute it to a working concentration (e.g., 2X the final desired concentration) in the assay buffer. Also, prepare serial dilutions of your purified enzyme in the same assay buffer. Causality: Preparing dilutions in the assay buffer ensures that the pH and ionic conditions are consistent across all reactions.
-
Set Up the Reaction Plate: Pipette 50 µL of each enzyme dilution into the wells of the black 96-well plate. Include a "no-enzyme" control well containing 50 µL of assay buffer only. Causality: The no-enzyme control is critical for measuring and subtracting any non-enzymatic substrate hydrolysis or background fluorescence.
-
Equilibrate Temperature: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes. Causality: Enzyme kinetics are highly temperature-dependent; pre-incubation ensures the reaction starts at a stable and defined temperature.
-
Initiate the Reaction: Add 50 µL of the 2X Tyr-AMC working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate into the fluorescence reader (pre-set to the same temperature) and begin kinetic measurements. Record fluorescence intensity every 60 seconds for 30-60 minutes using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Causality: Kinetic measurement, rather than a single endpoint reading, allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
Analyze Data: For each enzyme concentration, plot fluorescence units (RFU) versus time (minutes). Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve. Subtract the slope of the "no-enzyme" control from all other values.
Experimental Workflow Visualization
Caption: Workflow for a typical fluorogenic protease assay using Tyr-AMC.
Conclusion
This compound is an invaluable reagent for the study of protease activity. Its effective use is predicated on a thorough understanding of its properties and a disciplined approach to safety and handling. By implementing the protocols and principles outlined in this guide—from wearing the correct PPE to designing self-validating experiments with appropriate controls—researchers can generate high-quality, reproducible data while maintaining a safe laboratory environment.
References
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Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved from Biosyntan.[2]
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Biotium. (n.d.). Protease Substrates. Retrieved from Biotium, Inc.[16]
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AbMole BioScience. (n.d.). This compound (H-Tyr-AMC). Retrieved from AbMole BioScience.[1]
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GoldBio. (n.d.). This compound. Retrieved from Gold Biotechnology.[6]
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R&D Systems. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates. Retrieved from R&D Systems.
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.[3]
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Santa Cruz Biotechnology, Inc. (n.d.). Fluorogenic Substrates. Retrieved from Santa Cruz Biotechnology.[4]
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Sigma-Aldrich. (n.d.). This compound. Retrieved from MilliporeSigma.
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CymitQuimica. (n.d.). L-Seryl-L-tyrosine 7-amido-4-methylcoumarin. Retrieved from CymitQuimica.[5]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from NCBI.[7]
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Fisher Scientific. (2015). Safety Data Sheet - Tyrosine, USP. Retrieved from Fisher Scientific.[9]
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United States Biological. (n.d.). This compound - Data Sheet. Retrieved from United States Biological.[8]
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University of Minnesota. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from University of Minnesota.[17]
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Fisher Scientific. (2017). Safety Data Sheet - 7-Amino-4-methylcoumarin. Retrieved from Fisher Scientific.[10]
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Sigma-Aldrich. (2025). Safety Data Sheet - L-Tyrosine. Retrieved from MilliporeSigma.
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Loba Chemie. (n.d.). L-TYROSINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from Loba Chemie.[11]
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Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from Santa Cruz Biotechnology.[18]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA.[19]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from Bernardo Ecenarro.[20]
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DC Fine Chemicals. (2024). Safety Data Sheet - L-Tyrosine, USP. Retrieved from DC Fine Chemicals.[15]
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Trimaco. (2023). Essential Chemical PPE. Retrieved from Trimaco.[12]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from ChemTalk.[13]
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Gopaul, K. F., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Journal of Chemical Sciences.[21]
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BenchChem. (2025). Application Notes and Protocols for Incorporating O-Methyl-D-tyrosine into Proteins. Retrieved from BenchChem.[22]
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Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture. Retrieved from MilliporeSigma.[14]
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Bloemendaal, M., et al. (2018). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro.[23]
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Jongkees, B. J., et al. (2015). Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review. Journal of Psychiatric Research, 70, 50-57.[24]
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Methodological & Application
Application Note: Profiling Protease Specificity with the Fluorogenic Substrate H-Tyr-AMC
Introduction: The Role of Fluorogenic Substrates in Protease Research
Proteases are a critical class of enzymes that catalyze the cleavage of peptide bonds, playing essential roles in nearly all biological processes. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them high-value targets for therapeutic development. Consequently, the accurate measurement of protease activity is fundamental to both basic research and drug discovery.
Fluorogenic peptide substrates are indispensable tools for these investigations, offering a sensitive and continuous method for quantifying enzyme activity.[1] The core principle involves a peptide sequence recognized by the target protease, which is chemically linked to a fluorescent reporter, or fluorophore. In the case of single-component substrates like 7-amido-4-methylcoumarin (AMC) derivatives, the fluorescence of the AMC group is significantly quenched when it is part of the larger substrate molecule.[2] Upon enzymatic cleavage of the amide bond, the free AMC is released, resulting in a dramatic increase in fluorescence intensity. This signal is directly proportional to the rate of substrate hydrolysis, providing a real-time readout of enzyme activity.[2][3]
H-Tyr-AMC (L-Tyrosine-7-amido-4-methylcoumarin) is a minimalist fluorogenic substrate consisting of a single tyrosine amino acid linked to the AMC fluorophore. The cleavage of the amide bond between the tyrosine and AMC by a protease liberates the highly fluorescent AMC molecule (Excitation: ~360-380 nm, Emission: ~440-460 nm). Its structural simplicity and reliance on a single P1 residue make it a valuable tool for probing the primary specificity of various proteases, particularly those that recognize and cleave after large aromatic amino acids.
Substrate Specificity Profile of H-Tyr-AMC
The utility of H-Tyr-AMC stems from its ability to be recognized by proteases with a preference for cleaving peptide bonds C-terminal to hydrophobic and aromatic residues. While its small size can sometimes lead to cleavage by enzymes with broad specificity, it is most effectively used to characterize chymotrypsin-like proteases. The following table summarizes the known and expected reactivity of H-Tyr-AMC with different protease classes.
| Protease Class | Specific Enzyme(s) | Typical K_m (µM) | Notes on Specificity and Application |
| Serine Proteases | Chymotrypsin | ~80 - 23000 | Chymotrypsin's deep, hydrophobic S1 pocket readily accommodates the tyrosine side chain, making H-Tyr-AMC a classic substrate for this enzyme.[4][5] Kinetic parameters can vary widely based on assay conditions and the specific chymotrypsin variant.[2][4] |
| Cathepsin G | Data not readily available | As a chymotrypsin-like serine protease found in neutrophils, Cathepsin G shows a strong preference for aromatic residues like tyrosine at the P1 position and is expected to cleave H-Tyr-AMC efficiently.[6][7] | |
| Cysteine Proteases | Papain | Data not readily available | Papain exhibits broad specificity but has a known preference for a large hydrophobic side chain at the P2 position.[8] However, its promiscuity allows it to cleave various peptide bonds, and hydrolysis of H-Tyr-AMC is possible, though likely less efficient than with its optimal substrates.[8][9] |
| Cathepsin B, L, K, S | Data not readily available | While some cysteine cathepsins can process substrates with aromatic residues, their primary specificities often lie elsewhere.[10] H-Tyr-AMC is not an optimal substrate for these enzymes but may be cleaved at a low rate, which must be considered when working with mixed samples. | |
| Metalloproteases | Thermolysin | Data not readily available | Thermolysin preferentially cleaves peptide bonds on the N-terminal side of large hydrophobic residues.[3][11] While it recognizes the tyrosine moiety, its mechanism makes it unlikely to efficiently cleave the Tyr-AMC bond. Its activity on this substrate is expected to be low. |
Note: Specific kinetic parameters (K_m, k_cat) are highly dependent on experimental conditions (pH, temperature, buffer composition) and should be determined empirically for each specific application. The K_m values for chymotrypsin are derived from studies on closely related N-acetyl-L-tyrosine substrates.[2][4]
Experimental Protocol: General Protease Assay Using H-Tyr-AMC
This protocol provides a robust framework for the kinetic analysis of purified proteases or for high-throughput screening of inhibitors.
Materials and Reagents
-
Protease: Purified enzyme of interest.
-
H-Tyr-AMC Substrate: (e.g., Bachem, Cat. No. 4022555).
-
Assay Buffer: Buffer choice is critical and must be optimized for the specific protease. A common starting point is 50 mM Tris-HCl, pH 7.5, 100 mM NaCl. Some proteases may require specific ions (e.g., Ca²⁺) or reducing agents (e.g., DTT for cysteine proteases).
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for dissolving the substrate.
-
96-well Microplate: Opaque, black, flat-bottom plates are required to minimize background fluorescence and well-to-well crosstalk.
-
Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission at ~460 nm, with temperature control.
-
Free 7-Amino-4-methylcoumarin (AMC): For generating a standard curve.
Reagent Preparation
-
H-Tyr-AMC Stock Solution (10 mM): Dissolve H-Tyr-AMC powder in 100% DMSO to create a 10 mM stock solution. For example, dissolve 3.38 mg of H-Tyr-AMC (MW: 338.36 g/mol ) in 1 mL of DMSO. Vortex thoroughly. Store in small aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Thaw the purified enzyme on ice. Dilute it to the desired working concentration in cold assay buffer immediately before use. The optimal concentration must be determined via an enzyme titration experiment to ensure the reaction rate is linear over the desired time course.
-
Substrate Working Solution: On the day of the experiment, dilute the 10 mM H-Tyr-AMC stock solution into the assay buffer. The final substrate concentration should be optimized based on the enzyme's K_m. For routine assays, a concentration equal to or slightly above the K_m is often used.
Assay Procedure
The following workflow is designed for a 96-well plate format with a final reaction volume of 100 µL.
Figure 1. Experimental workflow for a kinetic protease assay.
-
Plate Setup: To the wells of a black 96-well plate, add 50 µL of assay buffer. If screening inhibitors, add your inhibitor compound or vehicle (e.g., DMSO) at this step.
-
Enzyme Addition: Add 25 µL of the freshly diluted enzyme working solution to each well, except for the "no-enzyme" control wells, to which you will add 25 µL of assay buffer.
-
Pre-incubation: Incubate the plate for 5-10 minutes at the desired assay temperature (e.g., 37°C) to allow all components to reach thermal equilibrium.
-
Reaction Initiation: Start the reaction by adding 25 µL of the substrate working solution to all wells. Mix briefly by gentle shaking.
-
Fluorescence Measurement: Immediately place the plate into the fluorescence reader. Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.
Data Analysis
-
Background Correction: For each time point, subtract the average fluorescence of the "no-enzyme" control wells from all other readings.
-
Determine Initial Velocity (V₀): Plot the background-corrected Relative Fluorescence Units (RFU) against time (minutes). Identify the initial linear portion of the curve and calculate the slope (ΔRFU / Δmin). This slope is your initial velocity (V₀).
-
AMC Standard Curve: To convert V₀ from RFU/min to a meaningful rate (e.g., µmol/min), you must create a standard curve.
-
Prepare a series of known concentrations of free AMC in the final assay buffer volume (100 µL).
-
Measure the fluorescence of each standard.
-
Plot RFU versus AMC concentration (µM). The slope of this line (RFU/µM) is your conversion factor.
-
-
Calculate Reaction Rate: Rate (µM/min) = V₀ (RFU/min) / Slope of AMC Standard Curve (RFU/µM)
Causality and Self-Validation: Ensuring Data Integrity
A trustworthy protocol is a self-validating one. The following considerations explain the rationale behind key experimental choices and are critical for generating robust, reproducible data.
-
The Necessity of Controls:
-
No-Enzyme Control: This is non-negotiable. It accounts for any background fluorescence and measures the rate of non-enzymatic substrate hydrolysis, which should be negligible.
-
No-Substrate Control: This control reveals if the enzyme preparation itself is fluorescent, which could interfere with the assay.
-
Positive Inhibition Control: When screening for inhibitors, always include a known inhibitor of your target protease. This validates that the assay system is responsive and capable of detecting inhibition.
-
-
Enzyme and Substrate Titration:
-
Simply using fixed concentrations of enzyme and substrate is insufficient for rigorous science. An enzyme titration must be performed to find a concentration that yields a linear reaction rate for the desired assay duration. Too much enzyme will rapidly deplete the substrate, causing the reaction rate to slow and deviate from linearity.
-
A substrate titration (measuring V₀ at various substrate concentrations) is essential for determining the Michaelis-Menten constant (K_m). For inhibitor screening, using a substrate concentration close to the K_m value often provides the best sensitivity for detecting competitive inhibitors.
-
Figure 2. The Michaelis-Menten model of enzyme kinetics.
-
Avoiding the Inner Filter Effect: At very high substrate or product concentrations, the molecules can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. This is a common artifact. Running a full AMC standard curve under your final assay conditions (including buffer and final DMSO concentration) helps to identify the linear range and ensure your assay measurements fall within it.
Conclusion
H-Tyr-AMC serves as a straightforward and effective fluorogenic substrate for probing the activity of proteases with a specificity for tyrosine residues, most notably chymotrypsin and Cathepsin G. While its simplicity may lead to off-target cleavage by promiscuous enzymes, its utility in characterizing chymotrypsin-like activities and in inhibitor screening is well-established. By adhering to a rigorously controlled and optimized protocol, researchers can leverage the high sensitivity of this substrate to generate reliable kinetic data, thereby advancing our understanding of protease function and facilitating the discovery of novel therapeutic agents.
References
-
Brandt, K. G., Himoe, A., & Hess, G. P. (1967). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. III. Determination of individual rate constants and enzyme-substrate binding constants for specific amide and ester substrates. Journal of Biological Chemistry, 242(17), 3973–3982. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
Fruton, J. S. (1980). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 77(11), 6363-6366. [Link]
-
Fersht, A. R., & Requena, Y. (1971). Mechanism of the-chymotrypsin-catalyzed hydrolysis of amides. pH dependence of k c and K m. Kinetic detection of an intermediate. Journal of the American Chemical Society, 93(25), 7079-7087. [Link]
-
Srinivasan, A., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Holwerda, K., et al. (2021). Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. [Link]
-
Hangauer, D. G., et al. (1984). Structural basis for the action of thermolysin. Biochemistry, 23(24), 5730-5741. [Link]
-
Buttle, D. J., et al. (1985). The proteolytic activities of chymopapain, papain, and papaya proteinase III. Biochemical Journal, 228(3), 537-544. [Link]
-
Ott, C., et al. (2021). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Redox Biology, 46, 102102. [Link]
-
Lowe, G., & Yuthavong, Y. (1971). A kinetic analysis of the enhanced catalytic efficiency of papain modified by 2-hydroxy-5-nitrobenzylation. Biochemical Journal, 124(1), 117-122. [Link]
-
Polgár, L. (1985). The proteolytic activities of chymopapain, papain, and papaya proteinase III. Biochemical Journal, 228(3), 537-544. [Link]
-
Al-Shamsi, K. S., et al. (2023). Milk Protein Hydrolysis by Actinidin—Kinetic and Thermodynamic Characterisation and Comparison to Bromelain and Papain. Foods, 12(23), 4268. [Link]
-
Fjellström, O., et al. (2006). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-Portal.org. [Link]
-
Uniprot Consortium. (n.d.). P08311 (CTSG_HUMAN). UniProtKB. [Link]
-
Tavano, R., & Biver, T. (2019). Correlated structural kinetics and retarded solvent dynamics at the metalloprotease active site. Nature Communications, 10(1), 1-10. [Link]
-
Sun, J., et al. (2000). The neutrophil granule protein cathepsin G activates murine T lymphocytes and upregulates antigen-specific IG production in mice. Journal of Immunology, 164(12), 6295-6302. [Link]
-
Gasset, A., et al. (2019). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Semantic Scholar. [Link]
-
Belaaouaj, A. (2020). Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes. Frontiers in Immunology, 11, 375. [Link]
-
Schmelter, C., et al. (2021). Regulation of the HTRA2 Protease Activity by an Inhibitory Antibody-Derived Peptide Ligand and the Influence on HTRA2-Specific Protein Interaction Networks in Retinal Tissues. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Reaction Biology. (n.d.). Cathepsin G Protease Assay Service. [Link]
-
Gärtner, F., et al. (2021). Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples. Frontiers in Chemistry, 9, 633333. [Link]
-
Burster, T., et al. (2010). Cathepsin G: roles in antigen presentation and beyond. Molecular Immunology, 47(4), 658-665. [Link]
Sources
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 3. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. The neutrophil granule protein cathepsin G activates murine T lymphocytes and upregulates antigen-specific IG production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The proteolytic activities of chymopapain, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic analysis of proteases with L-Tyrosine 7-amido-4-methylcoumarin
An In-depth Guide to the Kinetic Analysis of Proteases with L-Tyrosine 7-amido-4-methylcoumarin
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing kinetic analysis of proteases using the fluorogenic substrate this compound (Y-AMC). This application note moves beyond a simple protocol, delving into the principles of the assay, the rationale behind experimental steps, and robust data analysis techniques to ensure the generation of high-quality, reliable kinetic data.
Principle of the Fluorogenic Assay
The kinetic analysis of proteases is fundamental to understanding their function, specificity, and inhibition. Fluorogenic assays are a highly sensitive and continuous method for this purpose. The core of this application lies in the properties of the Y-AMC substrate.
This compound is a synthetic molecule where L-Tyrosine is linked to a fluorescent group, 7-amido-4-methylcoumarin (AMC), via an amide bond. In its intact state, the substrate is essentially non-fluorescent. However, upon proteolytic cleavage of the amide bond by a suitable protease, the free AMC is released.[1] Free AMC is highly fluorescent, with an excitation maximum around 360-380 nm and a strong emission peak at approximately 440-460 nm.[2][3]
The rate of the enzymatic reaction is therefore directly proportional to the rate of increase in fluorescence. By monitoring this increase over time, we can determine the initial reaction velocity (V₀). Performing a series of these experiments over a range of substrate concentrations allows for the determination of key Michaelis-Menten kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[4][5]
Caption: Enzymatic cleavage of Y-AMC releases fluorescent AMC.
Materials and Reagents
-
Protease: Purified enzyme of interest.
-
Substrate: this compound (Y-AMC).
-
Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve generation.
-
Buffer: Appropriate assay buffer for the specific protease (e.g., Tris-HCl, HEPES). The pH and ionic strength should be optimized for maximal enzyme activity.
-
Solvent: DMSO for dissolving substrate and AMC standard stocks.
-
Microplates: Opaque, black 96-well or 384-well microplates are essential to minimize light scatter and background fluorescence.[2][6]
-
Fluorescence Microplate Reader: Capable of kinetic measurements with excitation at ~380 nm and emission at ~460 nm.[3]
Experimental Protocols
A robust kinetic analysis is a multi-step process that requires careful planning and execution. The following workflow ensures data integrity and accuracy.
Caption: Workflow for protease kinetic analysis.
Reagent Preparation
-
AMC Standard Stock (e.g., 10 mM): Dissolve pure AMC in DMSO. Store in small aliquots, protected from light, at -20°C.
-
Y-AMC Substrate Stock (e.g., 10-50 mM): Dissolve Y-AMC in 100% DMSO. This stock will be serially diluted for the assay. Store protected from light at -20°C.
-
Enzyme Stock: Prepare a concentrated stock of the purified protease in a suitable buffer. Store on ice during the experiment. The final enzyme concentration in the assay must be determined through titration (see Section 3.3).
Protocol: AMC Standard Curve Generation
Causality: A standard curve is essential to convert the arbitrary Relative Fluorescence Units (RFU) from the plate reader into the absolute molar amount of product formed.[7][8] This is critical for calculating reaction velocities in standard units (e.g., moles/second).
-
Prepare a series of dilutions of the AMC standard stock in assay buffer. A typical range would be from 0 to 50 µM.
-
Add these dilutions to the wells of a black 96-well plate.
-
Include several wells with assay buffer only to serve as a blank.
-
Read the fluorescence of the plate using the same instrument settings (excitation/emission wavelengths, gain) as the planned kinetic assay.
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the background-subtracted RFU against the known AMC concentration (µM). The data should be linear. The slope of this line (RFU/µM) will be your conversion factor.
Protocol: Enzyme Titration for Optimal Concentration
Causality: It is crucial to use an enzyme concentration that results in a linear reaction rate for the duration of the measurement. If the enzyme concentration is too high, the substrate will be rapidly depleted, and the reaction will no longer be in the "initial velocity" phase. If it's too low, the signal may be weak and indistinguishable from the background.[4]
-
Set up a series of reactions with a fixed, saturating concentration of Y-AMC (e.g., 5-10 times the expected Kₘ).
-
Add varying concentrations of the enzyme to these wells.
-
Monitor the fluorescence increase over time.
-
Calculate the initial velocity for each enzyme concentration.
-
Plot the initial velocity against the enzyme concentration.
-
Choose an enzyme concentration from the linear portion of this plot that gives a robust signal-to-background ratio for use in the main kinetic experiment.
Protocol: Michaelis-Menten Kinetic Assay
-
Substrate Dilutions: Prepare a serial dilution of the Y-AMC substrate stock in assay buffer. A common approach is a 2-fold dilution series spanning a wide concentration range (e.g., from 0.1 to 10 times the expected Kₘ).
-
Plate Setup:
-
Add the prepared substrate dilutions to the wells of the 96-well plate.
-
Include "no substrate" control wells (buffer only) to measure background.
-
Include "no enzyme" control wells for each substrate concentration to check for spontaneous substrate hydrolysis.
-
-
Initiate Reaction: The reaction is typically initiated by adding a fixed, pre-determined amount of the enzyme to all wells. It is often best to pre-warm the plate and reagents to the desired reaction temperature (e.g., 37°C).
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin monitoring the change in fluorescence over time (e.g., read every 60 seconds for 30-60 minutes).
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot RFU versus time (in seconds or minutes). The initial velocity (V₀) is the slope of the initial linear portion of this curve (ΔRFU / Δtime).
-
Convert V₀ to Molar Units: Use the slope from the AMC standard curve (Section 3.2) to convert V₀ from RFU/min to µM/min or moles/min.
-
V₀ (µM/min) = (Slope of kinetic data [RFU/min]) / (Slope of standard curve [RFU/µM])
-
-
Determine Kinetic Parameters: Plot the converted initial velocities (V₀) against the corresponding substrate concentrations [S].
-
Fit the Data: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation:
-
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
The software will directly calculate the best-fit values for Vₘₐₓ and Kₘ.
-
Data Presentation
The final kinetic parameters should be summarized in a clear, tabular format. If the molar concentration of the enzyme is known, the catalytic efficiency can also be calculated.
| Parameter | Value | Units | Description |
| Kₘ | Calculated Value | µM | Michaelis Constant: Substrate concentration at ½ Vₘₐₓ. |
| Vₘₐₓ | Calculated Value | µM/min | Maximum Reaction Velocity. |
| kcat | Calculated Value | s⁻¹ | Turnover Number (Vₘₐₓ / [E]t). Requires known enzyme concentration. |
| kcat/Kₘ | Calculated Value | M⁻¹s⁻¹ | Catalytic Efficiency. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal | - Inappropriate instrument settings (gain too low, wrong wavelengths).[4]- Insufficient enzyme or substrate concentration.- Enzyme is inactive. | - Verify excitation/emission wavelengths (~380/460 nm) and optimize gain settings.- Perform enzyme and substrate titrations to find optimal concentrations.[4]- Test enzyme activity with a known positive control substrate. |
| High Background | - Intrinsic fluorescence of substrate or buffer components.[4]- Contaminated reagents.- Spontaneous hydrolysis of the substrate. | - Always subtract the "no enzyme" control reading.- Use high-purity reagents and freshly prepared buffers.- Run a "no enzyme" control for each substrate concentration to quantify and subtract the rate of spontaneous hydrolysis. |
| Non-linear Kinetics | - Substrate depletion (enzyme concentration too high).- Enzyme instability during the assay.- Presence of inhibitors in the sample. | - Reduce enzyme concentration (see Section 3.3).- Check for necessary co-factors or stabilizers in the assay buffer.- Purify the enzyme further; ensure reagents are free of contaminants. |
References
-
Proteasome Activity Assay Kit. (n.d.). BioVision. Retrieved from [Link]
-
AMC standard curve assay protocol. (2017). iGEM. Retrieved from [Link]
-
Farmer, W. H., & Yuan, Z. Y. (1991). A continuous fluorescent assay for measuring protease activity using natural protein substrate. Analytical Biochemistry, 197(2), 347-352. Retrieved from [Link]
-
Standard curve of AMC from various dilutions (0 to 100 μM) in activity... (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorogenic ester substrates to assess proteolytic activity. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Retrieved from [Link]
- Gosalia, D. N., & Diamond, S. L. (2003). Printing chemical arrays from a photo-labile surface. Biotechnology and Bioengineering, 83(4), 482-487.
-
Konesky, K. L., & Baugh, R. F. (2012). Crude and purified proteasome activity assays are affected by type of microplate. BMC Research Notes, 5, 596. Retrieved from [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A continuous fluorescent assay for measuring protease activity using natural protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. researchgate.net [researchgate.net]
Measuring serine protease activity in cell lysates using H-Tyr-AMC
An Application Note and Protocol for the Measurement of Serine Protease Activity in Cell Lysates Using H-Tyr-AMC
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of measuring serine protease activity in complex biological samples, such as cell lysates, using the fluorogenic substrate H-L-Tyrosine-7-amino-4-methylcoumarin (H-Tyr-AMC). We delve into the biochemical underpinnings of the assay, offer detailed, field-proven protocols for sample preparation and kinetic analysis, and provide a framework for data interpretation and troubleshooting. The methodologies described herein are designed to establish a robust, self-validating system for the reliable quantification of chymotrypsin-like serine protease activity.
Foundational Principles: Understanding the Assay
Serine proteases are a large and crucial family of enzymes that cleave peptide bonds in proteins. They are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site. These enzymes play pivotal roles in a vast array of physiological processes, including digestion, blood coagulation, immunity, and apoptosis.[1] Dysregulation of serine protease activity is implicated in numerous pathologies, such as cancer, inflammatory diseases, and neurodegenerative disorders, making them important targets for therapeutic intervention.[2]
To study the function of these enzymes and screen for potential inhibitors, a sensitive and reliable method for quantifying their activity is essential.[3] Fluorogenic assays offer significant advantages in this regard, providing high sensitivity and the ability to monitor enzymatic activity in real-time.[4]
The H-Tyr-AMC Substrate: A Tool for Detecting Chymotrypsin-Like Activity
H-Tyr-AMC is a synthetic substrate designed to measure the activity of proteases that exhibit specificity for cleaving after large hydrophobic residues, such as tyrosine. This substrate is particularly useful for assaying chymotrypsin and chymotrypsin-like proteases.[5] The molecule consists of a tyrosine amino acid linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond. In its intact form, the fluorescence of the AMC group is quenched.[6]
The Core Reaction: From Quenched Substrate to Fluorescent Signal
The principle of the assay is elegantly straightforward. When a serine protease with the appropriate specificity encounters the H-Tyr-AMC substrate, it cleaves the amide bond between the tyrosine and the AMC moiety. This cleavage event liberates the free AMC, which is highly fluorescent.[7] The increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis and thus, to the enzymatic activity of the protease in the sample.[8] The reaction can be monitored continuously using a fluorescence plate reader.
Caption: Experimental workflow for measuring serine protease activity.
Data Analysis and Validation
Calculating Protease Activity
-
Determine the Initial Velocity (V₀): Plot RFU versus time for each sample. Identify the linear portion of the curve (usually the first 10-20 minutes) and calculate the slope. This slope is the initial reaction rate, V₀, in RFU/min.
-
Convert RFU/min to pmol/min: Use the slope of your AMC standard curve to convert the V₀ from RFU/min to pmol/min.
-
V₀ (pmol/min) = (V₀ (RFU/min) - Blank (RFU/min)) / Slope of Standard Curve (RFU/pmol)
-
-
Calculate Specific Activity: Normalize the activity to the amount of protein in the lysate.
-
Specific Activity (pmol/min/mg) = V₀ (pmol/min) / mg of protein in the well
-
The Self-Validating System: Essential Controls
The trustworthiness of your results depends on a well-designed set of controls.
-
Blank Control: (Assay buffer + substrate) Accounts for substrate auto-hydrolysis. This value should be subtracted from all other readings.
-
Lysate Autofluorescence Control: (Lysate + assay buffer, no substrate) Measures the intrinsic fluorescence of your lysate. While often low, it's good practice to check this, especially with new cell types.
-
Inhibitor Control: (Lysate + substrate + specific inhibitor) This is the most critical control. A significant reduction in activity in the presence of a known serine protease inhibitor confirms that the signal you are measuring is indeed from a serine protease.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescent compounds in lysate.- Contaminated reagents or buffer.- Non-specific substrate cleavage. | - Run a lysate-only control.- Use fresh, high-purity reagents.- Confirm activity is inhibited by a specific inhibitor. |
| No or Very Low Signal | - Low enzyme activity in lysate.- Inactive enzyme due to improper lysate preparation.- Incorrect instrument settings. | - Increase the amount of lysate per well.- Prepare fresh lysate, ensuring it's kept on ice.- Verify excitation/emission wavelengths and gain settings. |
| Non-linear Reaction Curve | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower concentration of lysate.- Reduce the reaction time for analysis.- Ensure the initial velocity is calculated from the early, linear phase. |
| High Variability Between Replicates | - Pipetting errors.- Inhomogeneous lysate or reaction mix. | - Use a multichannel pipette for additions.- Ensure all solutions are well-mixed before pipetting. |
References
-
Fields, G. B. (2005). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 319, 151-162. Retrieved from [Link]
-
Aparece, G. F., et al. (2023). A Fluorogenic-Based Assay to Measure Chaperone-Mediated Autophagic Activity in Cells and Tissues. bioRxiv. Retrieved from [Link]
-
Jove, R. M. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. Retrieved from [Link]
-
Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved from [Link]
-
Al-Abdullah, I. H., et al. (2017). Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. Scientific Reports, 7(1). Retrieved from [Link]
-
Request PDF. (2025). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]
-
Florida State University College of Medicine. (n.d.). Proteasomes: Isolation and Activity Assays. Retrieved from [Link]
-
UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Retrieved from [Link]
-
Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol, 4(1). Retrieved from [Link]
-
Wakata, A., et al. (2010). A new, highly sensitive and specific assay for chymotrypsin. Journal of the American Chemical Society. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Duggleby, R. G. (1995). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. Molecules, 25(22), 5363. Retrieved from [Link]
-
Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. (2011). Biophysical Journal, 101(1), 139-147. Retrieved from [Link]
Sources
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 5. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.fsu.edu [med.fsu.edu]
- 8. shop.bachem.com [shop.bachem.com]
Troubleshooting & Optimization
Technical Support Center: L-Tyrosine 7-amido-4-methylcoumarin (L-Tyr-AMC)
Welcome to the technical support center for L-Tyrosine 7-amido-4-methylcoumarin (L-Tyr-AMC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this fluorogenic substrate in enzyme assays. Here, we will address common challenges, particularly those related to solubility, and provide practical, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (L-Tyr-AMC) is a fluorogenic substrate primarily used to measure the activity of various proteases. In its intact form, the 7-amido-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage of the amide bond linking it to L-Tyrosine, the highly fluorescent AMC is released. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
Q2: Why is the solubility of L-Tyr-AMC a common issue?
The solubility of L-Tyr-AMC in aqueous buffers at neutral pH is limited due to the physicochemical properties of both the L-Tyrosine and the 4-methylcoumarin moieties. L-Tyrosine itself has low water solubility at neutral pH[1][2]. The planar and hydrophobic nature of the coumarin ring system further contributes to its poor aqueous solubility. This can lead to precipitation of the substrate in your assay, resulting in inaccurate and unreliable data.
Q3: What is the recommended solvent for preparing a stock solution of L-Tyr-AMC?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of L-Tyr-AMC[3]. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[4]. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock can then be diluted into your aqueous assay buffer to the final working concentration.
Q4: How does pH affect the solubility of L-Tyr-AMC?
The solubility of L-Tyr-AMC is expected to be pH-dependent, similar to its parent amino acid, L-Tyrosine. L-Tyrosine's solubility increases at acidic (below pH ~2) and alkaline (above pH ~9) conditions due to the protonation of the carboxyl group and deprotonation of the amino and phenolic hydroxyl groups, respectively[2][5]. A product data sheet for L-Tyr-AMC indicates solubility in 80% acetic acid and 1 M ammonium hydroxide, supporting this pH-dependent solubility profile[6]. For most enzymatic assays conducted at or near neutral pH (pH 7.0-8.0), maintaining a low final concentration of L-Tyr-AMC is crucial to prevent precipitation.
Troubleshooting Guide: L-Tyr-AMC Precipitation in Assay Buffer
Dealing with substrate precipitation can be a significant hurdle in obtaining reliable enzyme kinetics data. This section provides a systematic approach to troubleshooting and resolving solubility issues with L-Tyr-AMC.
Issue 1: My L-Tyr-AMC stock solution in DMSO is cloudy or has precipitated.
-
Possible Cause: The DMSO may have absorbed moisture from the atmosphere, reducing its solvating power.
-
Recommended Solution:
-
Use fresh, anhydrous (or low water content) DMSO for preparing your stock solution.
-
Store the DMSO stock solution in small aliquots at -20°C with desiccant to minimize exposure to moisture and repeated freeze-thaw cycles.
-
Before use, gently warm the stock solution to room temperature and vortex thoroughly to ensure complete dissolution.
-
Issue 2: The assay buffer becomes cloudy immediately after adding the L-Tyr-AMC stock solution.
-
Possible Cause 1: The final concentration of L-Tyr-AMC in the assay buffer exceeds its solubility limit.
-
Recommended Solution:
-
Reduce the Final Substrate Concentration: Determine the lowest effective concentration of L-Tyr-AMC for your assay. This can be achieved by performing a substrate titration to find the concentration that gives a robust signal without causing precipitation.
-
Increase the Final DMSO Concentration (with caution): A slightly higher percentage of DMSO in the final assay volume (e.g., 1-5%) can help maintain the solubility of L-Tyr-AMC. However, it is critical to first determine the tolerance of your enzyme to DMSO, as it can inhibit enzyme activity. Run a control experiment to assess the effect of different DMSO concentrations on your enzyme's activity.
-
-
Possible Cause 2: The assay buffer components are promoting precipitation.
-
Recommended Solution:
-
Evaluate Buffer Composition: High concentrations of certain salts can decrease the solubility of hydrophobic compounds (the "salting-out" effect)[7]. If possible, try reducing the salt concentration in your assay buffer or test alternative buffer systems (e.g., HEPES, MOPS).
-
pH Optimization: While most assays are performed at a specific pH for optimal enzyme activity, slight adjustments within the enzyme's active range might improve substrate solubility.
-
Issue 3: I observe a gradual decrease in signal or non-linear reaction kinetics.
-
Possible Cause: The substrate is precipitating out of solution over the course of the experiment.
-
Recommended Solution:
-
Pre-incubation Check: Before adding your enzyme, incubate the L-Tyr-AMC in the assay buffer for the duration of your planned experiment and visually inspect for any precipitation.
-
Sonication: Briefly sonicating the assay plate after the addition of the substrate can help to dissolve any small aggregates that may have formed.
-
Inclusion of Co-solvents: In some cases, the addition of other co-solvents like glycerol (5-10%) may improve the stability and solubility of proteins and small molecules in aqueous solutions[8]. As with DMSO, the effect of any co-solvent on enzyme activity must be validated.
-
Quantitative Data Summary
The following table summarizes the solubility of L-Tyrosine, the parent compound of L-Tyr-AMC, in various solvents. This data can serve as a useful guide for understanding the solubility characteristics of L-Tyr-AMC.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Water | 3.2 - 7.5 | 25 | 0.45 | ~2.5 | [2][5] |
| 1 M HCl | < 2 | Room Temperature | 100 | ~552 | [5] |
| 0.1 M HCl | < 2 | Room Temperature | - | - | [9] |
| 1 M NH4OH | > 9 | Room Temperature | 50 | ~147 (for L-Tyr-AMC) | [6] |
| 80% Acetic Acid | < 3 | Room Temperature | 50 | ~147 (for L-Tyr-AMC) | [6] |
| PBS (pH 7.2) | 7.2 | Room Temperature | ~10 (for L-Tyrosine sodium salt) | ~55 (for L-Tyrosine sodium salt) | [10] |
Note: The molar equivalents for L-Tyr-AMC were calculated based on its molecular weight of 338.36 g/mol .
Experimental Protocols
Protocol 1: Preparation of L-Tyr-AMC Stock Solution
-
Weighing: Accurately weigh the desired amount of L-Tyr-AMC powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: General Enzyme Assay using L-Tyr-AMC
-
Reagent Preparation:
-
Prepare your assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Thaw the L-Tyr-AMC stock solution and your enzyme solution on ice.
-
-
Assay Plate Setup:
-
In a 96-well black, flat-bottom plate, add the assay buffer to each well.
-
Add your enzyme to the appropriate wells. Include a "no-enzyme" control to measure background fluorescence.
-
If testing inhibitors, pre-incubate the enzyme with the compounds for a specified time.
-
-
Reaction Initiation:
-
Dilute the L-Tyr-AMC stock solution in the assay buffer to an intermediate concentration.
-
Add the diluted L-Tyr-AMC to each well to initiate the enzymatic reaction. Ensure rapid and thorough mixing.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically Ex/Em = ~360-380 nm / ~440-460 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Visualized Workflows
Caption: Workflow for preparing L-Tyr-AMC stock and troubleshooting precipitation.
Sources
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. refp.cohlife.org [refp.cohlife.org]
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Technical Support Center: Tyr-AMC Fluorescence Assays
Welcome to the technical support guide for Tyr-AMC based fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using 7-amino-4-methylcoumarin (AMC) labeled substrates. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to optimize your experiments effectively.
This guide is structured in a question-and-answer format to directly address the most common challenges and questions regarding the effects of pH and temperature on Tyr-AMC fluorescence.
Part 1: Frequently Asked Questions (FAQs) & Fundamentals
This section covers the core principles governing your assay's performance. Understanding these fundamentals is the first step to effective troubleshooting.
Q1: Why is my fluorescence signal highly dependent on the buffer's pH?
A1: The fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) molecule is intrinsically linked to its chemical structure, which is influenced by pH. The key is the protonation state of the 7-amino group.[1]
-
At acidic to neutral pH (below ~7.5): The amino group is largely protonated (-NH3+). This form of AMC is weakly fluorescent.
-
At basic pH (above ~8.0): The amino group is deprotonated (-NH2). This form is highly fluorescent.
Therefore, even if your enzyme is optimally active and cleaving the Tyr-AMC substrate at a high rate, if the assay buffer pH is too low, the resulting AMC product will not fluoresce brightly, leading to an artificially low signal. Most assays using AMC substrates are performed in buffers with a pH of 7.4 or higher to ensure maximal fluorescence of the product.[2]
Q2: I observe a decrease in fluorescence at very high temperatures, even within my enzyme's active range. Why?
A2: This is a critical point that highlights two separate temperature effects occurring simultaneously in your well: the effect on the enzyme and the effect on the fluorophore itself.
-
Effect on Enzyme Activity: As with most enzymes, activity generally increases with temperature up to an optimal point.[3][4][5] Beyond this optimum, the enzyme begins to denature, losing its structure and function, which causes a rapid drop in activity.[3][6][7] A 10°C rise can increase enzyme activity by 50-100% within its stable range.[3]
-
Effect on AMC Fluorophore (Quantum Yield): Independently of the enzyme, the fluorescence intensity of AMC (and most fluorophores) is sensitive to temperature. As temperature increases, the kinetic energy of the molecules in the solution rises.[3][6] This leads to more frequent collisions between the excited AMC molecule and solvent molecules. These collisions can deactivate the excited state through non-radiative pathways (i.e., heat), a phenomenon known as thermal quenching . The result is a decrease in fluorescence quantum yield, meaning less light is emitted per excited molecule.[8]
Therefore, you must find a balance: a temperature that is high enough for robust enzyme activity but not so high that it causes significant thermal quenching of the AMC signal or enzyme denaturation.
Part 2: Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Q3: My signal-to-background ratio is very low, even though I know my enzyme should be active. What's the first thing I should check?
A3: The first and most critical parameter to verify is the pH of your final assay buffer .
-
Problem: An incorrect buffer pH is the most common culprit for low signal in AMC-based assays. If the pH is too acidic, the AMC product will not fluoresce, as explained in Q1.
-
Solution: Do not assume the stated pH of a stock buffer is the final pH in your well. Diluting stock buffers, adding acidic or basic compounds, or even CO2 absorption from the atmosphere can alter the pH. Physically measure the pH of your complete, final reaction mixture. For most proteases like chymotrypsin that cleave Tyr-AMC, a pH range of 7.5-9.0 is often optimal for both enzyme activity and AMC fluorescence.[9]
Q4: My results are inconsistent between plates or on different days. What could be causing this variability?
A4: Variability often points to inconsistent temperature control.
-
Problem: Enzymatic reactions are highly sensitive to minor temperature fluctuations.[3] Variations of just 1-2°C can change the reaction rate by 10-20%.[3] If you are not pre-warming your plates and reagents, you may be introducing a temperature gradient during the initial phase of your kinetic read.
-
Troubleshooting Steps:
-
Equilibrate All Reagents: Ensure your buffer, enzyme, and substrate solutions are all equilibrated to the target assay temperature before mixing.[10]
-
Pre-warm the Plate Reader: Allow the plate reader's measurement chamber to equilibrate to the set temperature for at least 30 minutes before inserting the plate.
-
Use a "No-Enzyme" Control: To isolate the effect of temperature on the substrate and fluorophore, run a control well that contains the substrate and buffer but no enzyme. This can help you identify temperature-dependent changes in background fluorescence.[10]
-
Q5: The fluorescence signal in my positive control (enzyme present) is decreasing over a long kinetic run. What does this mean?
A5: A decreasing signal over time can indicate one of several issues:
-
Enzyme Instability: The enzyme may not be stable under the assay conditions (pH, temperature) for the duration of the experiment. This leads to a loss of active enzyme over time.
-
Substrate Depletion: In highly active samples, the Tyr-AMC substrate may be consumed rapidly. Once the substrate concentration drops significantly (especially below the enzyme's Km), the reaction rate will no longer be linear.[11]
-
Photobleaching: While less common with robust fluorophores like AMC, very intense or frequent excitation light in the plate reader can cause the AMC molecules to be photochemically destroyed, leading to a loss of signal. Try reducing the number of kinetic reading points or the excitation intensity if your instrument allows.
-
Inner Filter Effect: At very high product concentrations, the liberated AMC molecules can start to reabsorb the emitted fluorescent light, causing the signal to appear lower than it actually is. This is a concern for assays that generate a very strong signal.[11]
To diagnose this, first run a time-course experiment to determine the linear range of your reaction, where the product formation rate is constant.[10] If the signal deviates from linearity, you should shorten your assay incubation time to stay within this range.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common issues in Tyr-AMC assays.
Caption: A step-by-step workflow for troubleshooting Tyr-AMC assays.
Part 3: Protocols & Data Reference
This section provides practical protocols and reference data to help you standardize your experiments.
Protocol: Generating a pH-Activity Profile
This experiment is essential to determine the optimal pH for your specific enzyme and buffer system.
Objective: To measure enzyme activity across a range of pH values to find the optimum.
Materials:
-
Tyr-AMC substrate stock solution (e.g., in DMSO)
-
Purified enzyme stock solution
-
A series of buffers covering a pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-9.0)
-
Fluorescence plate reader (Excitation ~360-380 nm, Emission ~440-460 nm)[2][13][14]
Procedure:
-
Buffer Preparation: Prepare a series of at least 5-7 different buffers, with pH values spanning the expected optimal range for your enzyme. Confirm the final pH of each buffer with a calibrated pH meter.
-
Plate Setup: In triplicate wells for each pH value, add the corresponding buffer.
-
Substrate Addition: Add the Tyr-AMC substrate to all wells to a final concentration at or above its Km value for the enzyme (a common starting point is 10-50 µM).[10] Mix gently.
-
Temperature Equilibration: Incubate the plate at your desired, constant assay temperature (e.g., 37°C) for at least 10 minutes.
-
Initiate Reaction: Add the enzyme to all wells to start the reaction. Do not add enzyme to "no-enzyme" control wells.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed fluorometer. Measure the fluorescence kinetically (e.g., one reading every 60 seconds) for 30-60 minutes.
-
Data Analysis:
-
For each pH value, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
-
Plot the reaction rate (V) as a function of pH.
-
The pH value that corresponds to the highest reaction rate is the optimal pH for your enzyme under these conditions.
-
Reference Data Tables
The following tables provide a quick reference for typical experimental parameters.
Table 1: Typical Enzyme Parameters for AMC-based Assays
| Enzyme | Common Substrate | Typical pH Optimum | Typical Temperature Optimum |
| α-Chymotrypsin (Bovine) | Suc-Ala-Ala-Pro-Phe-AMC | 7.8 - 8.5[9] | 40 - 50°C[15][16] |
| Trypsin (Bovine) | Boc-Gln-Ala-Arg-AMC | 8.5 - 8.7[17] | 40 - 60°C[16][17] |
| Papain | Z-Phe-Arg-AMC | 6.0 - 7.5[18] | 60 - 70°C |
Note: These values are approximate and should be optimized for your specific enzyme source and buffer system.
Table 2: pH Influence on Relative AMC Fluorescence
This table illustrates the critical effect of pH on the fluorescence signal of free AMC. The values are representative and highlight the trend.
| pH | Protonation State of 7-amino group | Relative Fluorescence Intensity (RFI) |
| 5.0 | Mostly Protonated (-NH3+) | ~5% |
| 6.0 | Mostly Protonated (-NH3+) | ~15% |
| 7.0 | Mix of Protonated/Deprotonated | ~50% |
| 7.5 | Mix of Protonated/Deprotonated | ~85% |
| 8.0 | Mostly Deprotonated (-NH2) | ~98% |
| 9.0 | Mostly Deprotonated (-NH2) | 100% |
Visualizing the pH Effect on AMC
The fluorescence of AMC is dictated by a simple acid-base equilibrium.
Caption: The pH-dependent equilibrium of AMC dictates its fluorescence.
By understanding and controlling for the effects of pH and temperature, you can significantly improve the accuracy, reproducibility, and reliability of your Tyr-AMC fluorescence assays.
References
-
Monash University. Factors affecting enzyme activity. [Link]
-
DergiPark. Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. [Link]
-
University of Arkansas Little Rock LibreTexts. 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. [Link]
-
Save My Exams. The Effect of Temperature on Enzyme Reactions (Edexcel International A Level (IAL) Biology): Revision Note. [Link]
-
MDPI. Quantitative Analysis and Correction of Temperature Effects on Fluorescent Tracer Concentration Measurement. [Link]
-
Drawell. How to Reduce Fluorescence Measurement Errors. [Link]
- Google Patents. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC)
-
ResearchGate. OPTIMAL TEMPERATURES AND TEMPERATURE STABILITY OF TRYPSIN AND CHYMOTRYPSIN. [Link]
-
MDPI. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. [Link]
-
ResearchGate. Effect of pH on Chymotrypsin activity at 25°C. [Link]
-
ResearchGate. Fluorescence artifact correction in the thrombin generation assay. [Link]
-
ResearchGate. Optimum temperature of trypsin and chymotrypsin in the hydrolysis of whey proteins at pH 9.0. [Link]
-
Scientific Research Publishing. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE. [Link]
-
National Institutes of Health. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. [Link]
-
PubChem. 7-Amino-4-methylcoumarin. [Link]
-
Human Metabolome Database. Showing metabocard for 7-Amino-4-methylcoumarin (HMDB0247230). [Link]
-
ResearchGate. Synthesis of 7‐amino‐4‐methylcoumarin (AMC) derivatives and their hydrolysis by plant cysteine proteinases. [Link]
-
National Institutes of Health. Crude and purified proteasome activity assays are affected by type of microplate. [Link]
-
ResearchGate. Calibration setup for (A) fluorescence temperature sensing, (B) pH... [Link]
-
PubMed Central. Fluorescence artifact correction in the thrombin generation assay: Necessity for correction algorithms in procoagulant samples. [Link]
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- 3. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity of Proteases with L-Tyrosine 7-amido-4-methylcoumarin
Abstract
L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC) is a fluorogenic substrate primarily utilized for the characterization of serine proteases, particularly chymotrypsin and chymotrypsin-like enzymes. Its cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, providing a sensitive measure of proteolytic activity. However, the utility of H-Tyr-AMC can be compromised by off-target cleavage by other proteases, a phenomenon known as cross-reactivity. This guide provides a comprehensive comparison of the reactivity of various proteases with H-Tyr-AMC, supported by experimental data and detailed protocols to empower researchers in designing specific and reliable protease assays.
Introduction: The Double-Edged Sword of Fluorogenic Substrates
Fluorogenic peptide substrates are indispensable tools in protease research, offering high sensitivity and continuous monitoring of enzyme activity.[1][2] The fundamental principle involves a peptide sequence recognized by a specific protease, linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence is minimal. Upon enzymatic cleavage of the amide bond between the peptide and AMC, the highly fluorescent AMC is liberated, resulting in a quantifiable signal directly proportional to protease activity.[1][2]
This compound (H-Tyr-AMC) is a simple, yet effective, substrate where the single amino acid tyrosine is linked to AMC.[3][4][5] Chymotrypsin, a serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to bulky hydrophobic or aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[6][7][8] This makes H-Tyr-AMC a logical choice for assaying chymotrypsin activity.
However, the very simplicity of this substrate is also its primary drawback. The presence of a single recognition residue makes it susceptible to cleavage by other proteases that may have a broader or overlapping substrate specificity. This cross-reactivity can lead to inaccurate measurements of the target protease's activity, especially in complex biological samples containing multiple proteases. Understanding and controlling for this off-target activity is paramount for the integrity of experimental results.
Comparative Analysis of Protease Reactivity with H-Tyr-AMC
While chymotrypsin is the primary target for H-Tyr-AMC, several other proteases have been reported to exhibit some level of activity towards this substrate. The efficiency of cleavage is best described by the kinetic parameters Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
| Protease | Class | Primary Substrate Specificity | kcat/Km (M-1s-1) with H-Tyr-AMC | Reference |
| α-Chymotrypsin | Serine Protease | Aromatic/hydrophobic residues (Tyr, Phe, Trp) at P1 | High (Specific values vary with conditions) | [7][8] |
| Cathepsin L | Cysteine Protease | Hydrophobic residues at P2 | Moderate to Low | [9][10][11] |
| Cathepsin V | Cysteine Protease | Hydrophobic residues at P2 | Moderate to Low | [9][10][11] |
| Trypsin | Serine Protease | Basic residues (Lys, Arg) at P1 | Very Low to Negligible | [12] |
| Elastase | Serine Protease | Small aliphatic residues (Ala, Val) at P1 | Very Low to Negligible | [12] |
Note: The kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented here are for comparative purposes. It is crucial to determine these parameters under your specific experimental conditions.
Key Insights:
-
High Specificity of Chymotrypsin: As expected, α-chymotrypsin demonstrates the highest catalytic efficiency for H-Tyr-AMC.
-
Cysteine Protease Cross-Reactivity: Cathepsins L and V, both cysteine proteases, show some activity towards H-Tyr-AMC. This is likely due to their preference for hydrophobic residues in the S2 pocket of their active site, which can accommodate the tyrosine residue of the substrate.[9][10][11]
-
Negligible Activity from Trypsin and Elastase: Proteases with strict specificity for other types of amino acids, such as the basic residues targeted by trypsin or the small aliphatic residues cleaved by elastase, exhibit minimal to no cross-reactivity with H-Tyr-AMC.
Experimental Workflow for Assessing Protease Cross-Reactivity
To empirically determine the cross-reactivity of a protease with H-Tyr-AMC in your experimental setting, a systematic approach is necessary.
Principle of the Assay
The assay measures the increase in fluorescence resulting from the enzymatic cleavage of the non-fluorescent H-Tyr-AMC substrate to release the highly fluorescent AMC molecule. The rate of this increase is directly proportional to the protease activity.
Diagram of the Experimental Workflow
Caption: Workflow for assessing protease cross-reactivity with H-Tyr-AMC.
Detailed Experimental Protocol
Materials:
-
Purified proteases of interest (e.g., chymotrypsin, cathepsin L, trypsin)
-
This compound (H-Tyr-AMC)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Appropriate assay buffers for each protease (see table below)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Dimethyl sulfoxide (DMSO)
Recommended Assay Buffers:
| Protease | Buffer Composition | pH |
| Chymotrypsin | 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2 | 7.8 |
| Cathepsin L | 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT | 5.5 |
| Trypsin | 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2 | 8.0 |
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of H-Tyr-AMC in DMSO. Protect from light.
-
Prepare a 1 mM stock solution of AMC standard in DMSO.
-
Prepare the appropriate assay buffers for each protease to be tested.
-
Reconstitute and dilute enzymes to desired concentrations in their respective assay buffers immediately before use. Keep enzymes on ice.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in the assay buffer (e.g., 0-10 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Read the fluorescence to generate a standard curve of fluorescence units versus AMC concentration.
-
-
Enzyme Activity Assay:
-
In the 96-well plate, add 50 µL of the appropriate assay buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the test wells. For negative control wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
To initiate the reaction, add 25 µL of the H-Tyr-AMC substrate solution to all wells. The final volume will be 100 µL. A range of substrate concentrations (e.g., 0-200 µM) should be tested to determine kinetic parameters.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements, recording fluorescence every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate for a fixed time and then read the fluorescence.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of change in fluorescence to the rate of AMC production using the AMC standard curve.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Compare the kcat/Km values for each protease to quantify the relative cross-reactivity.
-
Mitigating Cross-Reactivity: Strategies for Specificity
When working with complex biological samples, several strategies can be employed to ensure the measured activity is from the protease of interest:
-
Use of Specific Inhibitors: Include a known specific inhibitor for the target protease in a parallel control experiment. The difference in activity with and without the inhibitor represents the specific activity of the target enzyme.[7][8][13]
-
Optimal pH: Run the assay at the optimal pH for the target protease. This can help to minimize the activity of off-target proteases that are less active at that pH.[14]
-
Immunodepletion: Remove potentially cross-reactive proteases from the sample using specific antibodies.
-
Use of More Complex Substrates: If significant cross-reactivity is observed, consider using a longer, more specific peptide-AMC substrate for the target protease.[15]
Conclusion
This compound is a valuable tool for assessing chymotrypsin activity due to its high sensitivity. However, researchers must be vigilant about the potential for cross-reactivity from other proteases, particularly certain cysteine proteases like cathepsins L and V. By performing careful comparative kinetic analysis and employing strategies to mitigate off-target effects, the specificity and reliability of protease assays using H-Tyr-AMC can be significantly enhanced. This guide provides the foundational knowledge and experimental framework to empower researchers to confidently assess and control for protease cross-reactivity in their studies.
References
-
JoVE. (2009). Video: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Retrieved from [Link]
-
BioTechniques. (2001). Detection of Proteolytic Activity by Fluorescent Zymogram In-Gel Assays. Retrieved from [Link]
-
Funk, K. E., et al. (2022). Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. ACS Chemical Neuroscience, 13(3), 346–359. Retrieved from [Link]
-
Funk, K. E., et al. (2022). Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. ACS Chemical Neuroscience. Retrieved from [Link]
-
Elabscience. (n.d.). Chymotrypsin Activity Colorimetric Assay Kit (E-BC-K845-M). Retrieved from [Link]
-
Creative BioMart. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Colpitts, R., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate. eScholarship, University of California. Retrieved from [Link]
-
ACS Publications. (2022). Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]
-
Stack, C. M., et al. (2013). Dissecting the Active Site of the Collagenolytic Cathepsin L3 Protease of the Invasive Stage of Fasciola hepatica. PLoS Neglected Tropical Diseases, 7(7), e2269. Retrieved from [Link]
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Dang, A. L., et al. (1998). Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes. Biochemistry, 37(7), 1868–1879. Retrieved from [Link]
-
Wikipedia. (n.d.). Ub-AMC. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Zhang, C., et al. (2023). Advancing Protein Therapeutics through Proximity-Induced Chemistry. ACS Central Science. Retrieved from [Link]
-
Marmelstein, A. M., et al. (2023). Introduction of Reactive Thiol Handles into Tyrosine-Tagged Proteins through Enzymatic Oxidative Coupling. ACS Chemical Biology. Retrieved from [Link]
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A Guide to Orthogonal Assay Development for Validating H-Tyr-AMC-Based Enzyme Activity Results
Introduction: The Imperative of Orthogonal Validation in Enzyme Research
In the landscape of drug discovery and fundamental enzyme research, high-throughput screening (HTS) campaigns are the vanguard for identifying novel inhibitors or activators. Among the arsenal of HTS tools, fluorogenic assays are prized for their sensitivity, simplicity, and scalability. Substrates like L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC) are workhorses in this domain, particularly for probing the activity of chymotrypsin-like serine proteases.[1] However, the reliance on a single assay technology, especially one based on fluorescence, is fraught with peril. Assay artifacts, such as compound autofluorescence, light scattering, or fluorescence quenching, can lead to a significant number of false positives or negatives, wasting valuable resources and leading research efforts astray.[2][3]
This is where the principle of orthogonal validation becomes indispensable. An orthogonal assay measures the same biological endpoint—in this case, enzyme activity—but through a fundamentally different detection principle and technology.[4][5] Confirming a "hit" from a primary screen with a robust orthogonal method provides the rigorous, multi-faceted evidence required to confidently advance a compound into the next stage of the discovery pipeline.
This guide provides a technical comparison of common orthogonal methodologies to validate findings from H-Tyr-AMC-based protease assays. We will delve into the mechanistic principles, provide field-tested experimental protocols, and offer a clear framework for selecting the most appropriate validation strategy for your research needs.
The Primary Assay: Understanding H-Tyr-AMC
The H-Tyr-AMC assay is a classic example of a fluorescence intensity-based method.[6] The substrate consists of a tyrosine residue linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond. In this conjugated form, the AMC group is non-fluorescent. Upon enzymatic cleavage of the amide bond by a protease with chymotrypsin-like specificity, the free AMC is liberated, resulting in a dramatic increase in fluorescence that can be monitored over time.
Caption: Enzymatic cleavage of H-Tyr-AMC by a protease releases the fluorescent AMC molecule.
While sensitive and straightforward, this assay's reliance on fluorescence makes it susceptible to specific types of interference. A compound that absorbs light at the excitation or emission wavelengths of AMC (Ex/Em ≈ 340-360 nm / 440-460 nm) or that is intrinsically fluorescent can easily be misinterpreted as an inhibitor or activator. Therefore, validating hits from this primary assay is not just good practice; it is a scientific necessity.
The Orthogonal Validation Workflow
The validation process is a logical funnel designed to eliminate artifacts and confirm true biological activity. A typical workflow involves progressing hits from the primary screen through one or more orthogonal assays with increasing rigor and physiological relevance.
Caption: A workflow funnel for hit validation, moving from a primary screen to orthogonal assays.
Comparative Analysis of Orthogonal Assay Methodologies
Choosing the right orthogonal assay depends on the available instrumentation, the desired throughput, and the specific question being asked. Below, we compare several robust alternatives to the H-Tyr-AMC assay.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay
The LC-MS based assay is considered the gold standard for validation due to its direct and unambiguous detection principle.[5] Instead of relying on a secondary signal like fluorescence, this method directly measures the molecules involved in the reaction: the substrate and the product.
-
Principle: The enzymatic reaction is performed, then quenched at specific time points. The sample is injected into an LC-MS system. The liquid chromatography (LC) step separates the substrate (e.g., H-Tyr-AMC or a native peptide) from the product(s) (e.g., free Tyr and AMC, or the cleaved peptide fragments). The mass spectrometer (MS) then detects and quantifies each molecule based on its unique mass-to-charge ratio.[4][7] Enzyme activity is determined by measuring the rate of substrate depletion or product formation.
-
Advantages:
-
High Specificity: Unaffected by fluorescent or colored compounds.[4][5]
-
Direct Detection: Measures the actual chemical transformation, providing the highest level of confidence.
-
Versatility: Can be used with native, unlabeled substrates, which is critical for studying enzymes whose activity may be altered by artificial tags.[5]
-
Rich Data: Provides structural confirmation of the product and can detect unexpected side reactions or substrate modifications.
-
-
Disadvantages:
-
Low throughput.
-
Requires expensive, specialized instrumentation and expertise.
-
Method development can be more time-consuming than plate-based assays.
-
Absorbance-Based (Colorimetric) Assay
This method replaces the fluorophore with a chromophore, shifting the detection method from fluorescence to absorbance, which is insusceptible to fluorescence-specific artifacts.
-
Principle: A common approach for proteases is to use a peptide substrate conjugated to p-nitroanilide (pNA).[8] The intact substrate is colorless. Upon enzymatic cleavage, the free pNA is released, which has a distinct yellow color that can be quantified by measuring absorbance at ~405 nm. An alternative is the classic casein digestion assay, where the protease digests the generic protein substrate casein. The reaction is stopped with trichloroacetic acid (TCA), and the amount of liberated tyrosine in the supernatant is measured using Folin's reagent, which produces a blue color.[9]
-
Advantages:
-
Inexpensive and Accessible: Utilizes standard spectrophotometric plate readers.
-
Robust: Eliminates interference from compound autofluorescence and quenching.
-
Simple Workflow: The mix-and-read format is easy to automate.
-
-
Disadvantages:
-
Lower Sensitivity: Generally 10-100 fold less sensitive than corresponding fluorescent assays.
-
Compound Interference: Test compounds that absorb light at ~405 nm can interfere with pNA-based assays.
-
Indirect Measurement (Casein): The casein assay is a non-specific measure of general proteolytic activity.[9]
-
Activity-Based Probe (ABP) Profiling
This technique provides a fundamentally different type of validation. Instead of measuring substrate turnover, it directly quantifies the amount of active enzyme by using a probe that covalently binds to the enzyme's active site.
-
Principle: An activity-based probe is a small molecule that typically consists of three parts: a reactive group ("warhead") that covalently binds to a residue in the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin).[10] After incubation, the amount of probe-labeled enzyme is quantified, often by gel electrophoresis and fluorescence scanning or by western blot if a biotin tag is used.
-
Advantages:
-
Directly Measures Active Enzyme: Confirms that a compound's effect is due to interaction with the target enzyme's active site.
-
High Specificity: Probes can be designed for high selectivity towards a particular enzyme or family.
-
In-situ Analysis: Cell-permeant probes can be used to measure enzyme activity in living cells, providing crucial physiological context.[11]
-
-
Disadvantages:
-
Not a Direct Measure of Catalysis: Measures active site occupancy, which may not always perfectly correlate with the inhibition of substrate turnover (e.g., for non-competitive inhibitors).
-
Probe Availability: Requires access to specifically designed and synthesized probes.
-
Lower Throughput: Often relies on gel-based readouts, which are not amenable to HTS.
-
Data Summary: Head-to-Head Comparison
| Feature | H-Tyr-AMC (Primary Assay) | LC-MS Assay (Orthogonal) | Colorimetric (pNA) Assay (Orthogonal) | Activity-Based Probe (Orthogonal) |
| Detection Principle | Fluorescence Intensity | Mass-to-Charge Ratio | Absorbance (Color) | Covalent Labeling |
| Measurement | Indirect (Substrate Turnover) | Direct (Substrate/Product) | Indirect (Substrate Turnover) | Direct (Active Enzyme) |
| Throughput | High (384/1536-well) | Low (Single sample) | High (96/384-well) | Low-Medium |
| Sensitivity | High | Very High | Medium | High |
| Artifact Susceptibility | Autofluorescence, Quenching | Very Low (Matrix Effects) | Compound Color | Low |
| Cost per Sample | Low | High | Low | Medium-High |
| Key Advantage | Speed and Sensitivity | Unambiguous, "Gold Standard" | Simple, Avoids Fluorescence | Measures Active Enzyme Pool |
| Best Use Case | Primary HTS | Hit Validation, Mechanism of Action | HTS Hit Confirmation | In-cell Target Engagement |
Experimental Protocols
Protocol 1: H-Tyr-AMC Protease Assay (Primary Screen)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0.
-
Enzyme Stock: Prepare a concentrated stock of the protease (e.g., 1 mg/mL) in an appropriate buffer and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock of H-Tyr-AMC in DMSO.
-
-
Assay Procedure (96-well format):
-
Prepare a working solution of the enzyme in Assay Buffer to 2X the final desired concentration.
-
Add 50 µL of Assay Buffer to control wells (no enzyme) and 50 µL of the 2X enzyme solution to all other wells.
-
Add 1 µL of test compound (dissolved in DMSO) or DMSO alone (vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Prepare a 2X substrate working solution in Assay Buffer. To start the reaction, add 50 µL of the 2X substrate solution to all wells. The final H-Tyr-AMC concentration should be at or near its Kₘ.
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C).
-
Monitor the increase in fluorescence (Ex/Em = 355/460 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each compound.
-
Protocol 2: LC-MS Based Direct Measurement (Orthogonal Validation)
-
Reagent Preparation:
-
Use the same Assay Buffer, Enzyme, and Substrate (can be H-Tyr-AMC or a native peptide) as the primary assay.
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) or 2% Formic Acid in Acetonitrile.
-
-
Assay Procedure:
-
Set up the enzymatic reactions in microcentrifuge tubes (e.g., 100 µL final volume) with enzyme, buffer, and the test compound. Pre-incubate as in the primary assay.
-
Initiate the reaction by adding the substrate.
-
At designated time points (e.g., 0, 5, 15, and 30 minutes), withdraw an aliquot (e.g., 20 µL) and immediately add it to a tube or well containing an equal volume of ice-cold Quenching Solution. This stops the reaction.
-
Centrifuge the quenched samples (e.g., 10,000 x g for 10 minutes) to pellet precipitated protein.
-
Transfer the supernatant to an LC-MS autosampler vial.
-
-
LC-MS Analysis:
-
Develop an LC method (e.g., using a C18 column) that can separate the substrate from the expected product(s).
-
Develop an MS method (e.g., using Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM) to specifically detect and quantify the mass-to-charge ratio of the substrate and product.
-
Inject the samples and acquire the data.
-
-
Data Analysis:
-
Integrate the peak areas for the substrate and product at each time point.
-
Plot the product peak area versus time. The slope of this line is directly proportional to the reaction rate.
-
Compare the rates in the presence of the inhibitor to the vehicle control.
-
Conclusion and Authoritative Recommendations
The data generated from a single, high-throughput assay, while valuable for initial discovery, should always be treated as preliminary. True confidence in a potential therapeutic lead or a fundamental mechanistic discovery is only achieved through rigorous validation using orthogonal methods.
-
For confirming hits from a large-scale HTS campaign , a higher-throughput orthogonal method like a colorimetric pNA assay is an excellent first step. It is cost-effective and efficiently eliminates artifacts specific to fluorescence-based readouts.
-
For detailed characterization of lead compounds , the LC-MS based assay is unparalleled .[4][12] It provides unambiguous, quantitative data on substrate turnover and should be considered the definitive method for validating enzyme inhibition.
-
To confirm target engagement within a complex biological system or in living cells , Activity-Based Probe (ABP) profiling offers insights that no substrate-turnover assay can provide.[11] It bridges the gap between in vitro biochemistry and in situ cell biology.
By employing a multi-assay strategy, researchers can build a self-validating system where the strengths of one method compensate for the limitations of another. This layered, evidence-based approach is the hallmark of robust science and the surest path to confident, reproducible results.
References
-
Reaction Biology. Protease Assay Services. Reaction Biology. [Link]
-
Deng, G., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, W., et al. (2020). Development and Validation of Leukocyte Enzyme Activity Assay by LC-MS/MS for Diagnosis of Krabbe Disease and Other Lysosomal Storage Diseases. American Journal of Clinical Pathology. [Link]
-
Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Protocols. [Link]
-
Assay Guidance Manual. (2012). Protease Assays. National Center for Biotechnology Information (US). [Link]
-
Deng, G., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: Application to evaluation of inhibitors and kinetic analysis. ResearchGate. [Link]
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Lehmusto, M., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. National Institutes of Health. [Link]
-
ImmunoChemistry Technologies. Serine Proteases. ImmunoChemistry Technologies. [Link]
-
Wang, S., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry. [Link]
-
G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. G-Biosciences. [Link]
-
Julien, O., & Wells, J. A. (2014). Assaying caspase activity in vitro. Cold Spring Harbor Protocols. [Link]
-
Maccarrone, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. [Link]
Sources
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- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125): Novus Biologicals [novusbio.com]
- 11. Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782) | Abcam [abcam.com]
- 12. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
A Senior Application Scientist's Guide to the Specificity of H-Tyr-AMC for Chymotrypsin-Like Proteases
For researchers navigating the complex world of proteolysis, the selection of a substrate is a critical decision that dictates the reliability and specificity of an assay. This guide provides an in-depth comparison of H-Tyr-AMC (L-Tyrosine 7-amido-4-methylcoumarin), a common fluorogenic substrate, against viable alternatives for measuring the activity of chymotrypsin-like proteases. We will move beyond simple protocols to explore the causal biochemistry, ensuring your experimental design is not only effective but also self-validating.
The Central Role of Substrate Specificity in Protease Research
Chymotrypsin and chymotrypsin-like serine proteases are crucial mediators of physiological processes, from digestion to apoptosis.[1] Their study often relies on synthetic substrates that release a detectable signal upon cleavage. The core challenge lies in the fact that many proteases share structural similarities, leading to potential cross-reactivity with substrates.[2][3] An ideal substrate is cleaved efficiently by the target protease while remaining largely untouched by other proteases present in the sample. This specificity is paramount for generating accurate kinetic data and for the successful development of selective inhibitors.
H-Tyr-AMC is a fluorogenic substrate designed for this purpose. It consists of a single amino acid, Tyrosine, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, amide-linked form, the fluorescence of AMC is quenched. Upon enzymatic cleavage by a protease, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time.[4][5]
H-Tyr-AMC: A Tool of Convenience and its Limitations
The design of H-Tyr-AMC leverages the primary substrate preference of chymotrypsin. Chymotrypsin's S1 binding pocket, a deep, hydrophobic cleft, preferentially accommodates large aromatic or hydrophobic amino acid residues at the P1 position (the residue immediately N-terminal to the scissile bond).[3][6] Tyrosine, with its bulky aromatic side chain, fits this requirement well, making H-Tyr-AMC a logical choice for a chymotrypsin substrate.
However, its simplicity is both a strength and a weakness. While easy to synthesize and use, the reliance on a single P1 residue for specificity can be problematic. Other proteases, such as the chymotrypsin-like activity of the proteasome, can also cleave after hydrophobic residues and may show activity towards H-Tyr-AMC.[7] This makes it a good tool for measuring general chymotrypsin-like activity but potentially unreliable for specifically assaying chymotrypsin in complex biological samples like cell lysates, where multiple proteases are present.
Mechanism of H-Tyr-AMC Cleavage
The diagram below illustrates the cleavage of H-Tyr-AMC by chymotrypsin, a process that liberates the fluorescent AMC molecule.
Caption: Cleavage of H-Tyr-AMC by chymotrypsin.
A Comparative Analysis of Alternative Substrates
To overcome the specificity limitations of single-residue substrates, more complex peptide substrates have been developed. Specificity is often enhanced by extending the peptide chain to the P2, P3, and P4 positions, allowing for more contact points with the enzyme's active site.
| Substrate Name | Structure | Target Enzyme(s) | Signal | Key Advantages & Disadvantages |
| H-Tyr-AMC | Tyr-AMC | Chymotrypsin, General chymotrypsin-like activity | Fluorogenic | Adv: Simple, commercially available. Disadv: Low specificity, potential for off-target cleavage. |
| Suc-AAPF-AMC | Suc-Ala-Ala-Pro-Phe -AMC | α-Chymotrypsin[8][9] | Fluorogenic | Adv: High specificity and sensitivity for chymotrypsin due to extended peptide sequence.[4] Disadv: More complex and expensive. |
| Suc-LLVY-AMC | Suc-Leu-Leu-Val-Tyr -AMC | 20S/26S Proteasome (Chymotrypsin-like activity), Calpains[7][10] | Fluorogenic | Adv: Standard substrate for measuring proteasome activity.[11] Disadv: Not specific for chymotrypsin; cleaved by multiple proteases. |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Bz-Tyr -OEt | α-Chymotrypsin | Chromogenic | Adv: Classic substrate, allows for continuous spectrophotometric assay. Disadv: Lower sensitivity compared to fluorogenic substrates.[4] |
As the table illustrates, a substrate like Suc-Ala-Ala-Pro-Phe-AMC offers significantly higher specificity for chymotrypsin than H-Tyr-AMC. The P2 (Pro), P3 (Ala), and P4 (Ala) residues provide additional interactions with the enzyme, making it a much more selective tool for dissecting the activity of chymotrypsin from other proteases.
Experimental Validation: A Framework for Trustworthy Data
To rigorously assess the suitability of H-Tyr-AMC or any other substrate, a systematic experimental approach is required. The following protocols provide a self-validating framework for characterizing substrate specificity.
Causality: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the substrate's affinity for the enzyme.[12][13] The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second at saturation.[12] The ratio, kcat/Km , is the specificity constant, which is the most effective measure of an enzyme's catalytic efficiency for a given substrate.[14][15] By comparing this value across different substrates and enzymes, we can quantitatively define specificity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for chymotrypsin activity (e.g., 50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0). Calcium ions are known to stabilize chymotrypsin.[16]
-
Enzyme Stock: Prepare a concentrated stock of purified α-chymotrypsin in a minimal buffer (e.g., 1 mM HCl) and determine its active concentration.
-
Substrate Stock: Prepare a 10 mM stock solution of H-Tyr-AMC in DMSO.
-
AMC Standard: Prepare a 1 mM stock of free AMC in DMSO for generating a standard curve.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in a 96-well black microplate.
-
Measure the fluorescence at the appropriate wavelengths (Excitation: ~360-380 nm, Emission: ~440-460 nm).[7][10]
-
Plot fluorescence intensity versus AMC concentration. The slope of this line will be used to convert the rate of fluorescence change (RFU/s) into molar concentration (mol/s).
-
-
Kinetic Assay:
-
Prepare a range of substrate dilutions (e.g., 0, 10, 20, 50, 100, 200, 500 µM) in Assay Buffer.
-
In a 96-well black microplate, add the substrate dilutions.
-
Initiate the reaction by adding a fixed, final concentration of chymotrypsin to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 25°C or 37°C) and begin kinetic reading, recording fluorescence every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence vs. time plot. Convert this rate from RFU/min to µM/min using the standard curve.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.
-
Calculate kcat using the equation: kcat = Vmax / [E] , where [E] is the total active enzyme concentration.
-
Calculate the specificity constant: kcat/Km .
-
Workflow for Assessing Substrate Specificity
This diagram outlines the logical flow from initial substrate selection to the final determination of specificity.
Caption: A systematic workflow for determining protease substrate specificity.
Causality: To empirically test the specificity of H-Tyr-AMC, it must be challenged with a panel of proteases with different primary specificities. Trypsin, for example, prefers basic residues (Lys, Arg) at P1, while elastase prefers small, aliphatic residues (Ala, Val).[2][6] A truly specific chymotrypsin substrate should be rapidly cleaved by chymotrypsin but show minimal to no cleavage by trypsin or elastase.
Step-by-Step Methodology:
-
Prepare Enzyme Panel: Obtain purified chymotrypsin, trypsin, and elastase. Prepare stocks of each at the same active molar concentration.
-
Assay Setup:
-
In a 96-well black microplate, set up parallel reactions for each enzyme.
-
Use a fixed, saturating concentration of H-Tyr-AMC (e.g., 5-10 times the Km for chymotrypsin) in each well.
-
Include a "no enzyme" control well containing only the substrate and buffer to measure background hydrolysis.
-
-
Initiate and Measure:
-
Initiate the reactions by adding the respective enzymes to their designated wells.
-
Measure the rate of fluorescence increase for each reaction over time as described in Protocol 1.
-
-
Analyze and Compare:
-
Calculate the initial velocity for each enzyme.
-
Normalize the activity, expressing the rates for trypsin and elastase as a percentage of the rate observed for chymotrypsin. A lower percentage indicates higher specificity for chymotrypsin.
-
Substrate Recognition Logic
This diagram illustrates how increasing the points of contact between a substrate and enzyme enhances specificity.
Sources
- 1. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 2. Solved Chymotrypsin, trypsin, and elastase are digestive | Chegg.com [chegg.com]
- 3. homework.study.com [homework.study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aklectures.com [aklectures.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Suc-Ala-Ala-Pro-Phe-AMC › PeptaNova [peptanova.de]
- 10. ubpbio.com [ubpbio.com]
- 11. south-bay-bio.com [south-bay-bio.com]
- 12. chemistry.coe.edu [chemistry.coe.edu]
- 13. medlifemastery.com [medlifemastery.com]
- 14. biorxiv.org [biorxiv.org]
- 15. m.youtube.com [m.youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Enzyme Kinetics: Comparing Tyr-AMC and Alternative Substrates
For researchers, scientists, and professionals in drug development, the precise characterization of enzyme activity is fundamental. The choice of substrate in an enzymatic assay is a critical decision that profoundly influences the accuracy, sensitivity, and reproducibility of kinetic data. This guide provides an in-depth, objective comparison of kinetic parameters obtained using the fluorogenic substrate Tyrosine-7-amido-4-methylcoumarin (Tyr-AMC) against a range of alternative substrates. By delving into the underlying principles, presenting supporting experimental data, and offering detailed protocols, this document serves as a comprehensive resource for designing robust enzyme assays and interpreting the resulting kinetic parameters.
The Principle of Detection: A Tale of Two Signals
The fundamental difference between substrate types lies in how they signal enzymatic activity. The two most prevalent categories in enzyme kinetics are fluorogenic and chromogenic substrates.
Fluorogenic Substrates , such as those based on 7-amido-4-methylcoumarin (AMC), operate on the principle of fluorescence quenching and dequenching. In their intact form, the fluorescence of the AMC group is suppressed by the attached peptide. Upon enzymatic cleavage of the amide bond, the highly fluorescent AMC molecule is released, leading to a measurable increase in fluorescence intensity. This method offers exceptional sensitivity, often allowing for the detection of minute amounts of enzymatic activity.[1][2]
Chromogenic Substrates , on the other hand, generate a colored product upon enzymatic cleavage. A common example is substrates containing p-nitroaniline (pNA). The intact substrate is colorless, but the release of pNA following hydrolysis results in a yellow color that can be quantified by measuring its absorbance, typically around 405 nm.[3][4] While generally less sensitive than fluorogenic assays, chromogenic methods are robust and widely accessible due to their reliance on standard spectrophotometers.[5]
Head-to-Head Comparison: Kinetic Parameters in Focus
The performance of an enzyme-substrate pair is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second at saturation. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
For chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, a variety of synthetic substrates have been developed.[6] Below is a comparative summary of kinetic data for chymotrypsin with a fluorogenic AMC substrate and a chromogenic pNA substrate.
| Substrate | Type | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Boc-LSTR-AMC | Fluorogenic | Activated Protein C | ~33 | ~8.4 | ~2.5 x 10⁵ | [3] |
| Boc-LSTR-pNA | Chromogenic | Activated Protein C | Estimated | Estimated | Estimated | [3] |
| MeO-Suc-Arg-Pro-Tyr-pNA | Chromogenic | Chymotrypsin | - | - | - | [4] |
The choice between a fluorogenic and a chromogenic substrate often involves a trade-off between sensitivity and convenience. Fluorogenic assays, due to their higher signal amplification, can detect lower enzyme concentrations.[1] However, they require a fluorescence plate reader, and potential interference from fluorescent compounds in the sample must be considered. Chromogenic assays, while less sensitive, are straightforward and can be performed with a standard absorbance plate reader.
Beyond Synthetic Substrates: The Physiological Context
While synthetic substrates are invaluable for in vitro characterization, it is crucial to consider the enzyme's activity on its natural substrates. For a digestive enzyme like chymotrypsin, natural substrates include dietary proteins. The kinetic parameters for these interactions can differ significantly from those obtained with small synthetic peptides. The complexity and heterogeneity of protein substrates can introduce variability in kinetic assays.[5] For instance, the hydrolysis of ester substrates by chymotrypsin generally exhibits a higher kcat and lower Km compared to amide substrates, indicating that esters are more readily hydrolyzed.[7]
Experimental Protocols: A Blueprint for Reliable Data
Reproducible and comparable kinetic data rely on meticulously executed experimental protocols. Below are generalized, step-by-step methodologies for determining enzyme kinetics using both fluorogenic and chromogenic substrates.
Protocol 1: Fluorogenic Assay for Protease Activity using an AMC-based Substrate
This protocol is designed for a 96-well plate format and is suitable for purified enzymes or cell lysates.
Materials:
-
Purified protease (e.g., chymotrypsin)
-
Tyr-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 7.5)[3]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of Tyr-AMC in DMSO (e.g., 10 mM). Dilute the stock solution to various final concentrations in Assay Buffer.
-
Enzyme Preparation: Dilute the purified enzyme to the desired concentration in Assay Buffer.
-
Reaction Initiation: Add the diluted enzyme solution to the wells of the microplate. To initiate the reaction, add the diluted substrate solution to each well.
-
Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Workflow for Fluorogenic Protease Assay
Caption: General workflow for a fluorogenic protease assay.
Protocol 2: Chromogenic Assay for Protease Activity using a pNA-based Substrate
This protocol is suitable for purified enzyme solutions and relies on the spectrophotometric detection of p-nitroaniline (pNA).
Materials:
-
Purified protease (e.g., chymotrypsin)
-
pNA-based substrate (e.g., MeO-Suc-Arg-Pro-Tyr-pNA)[4]
-
Assay Buffer (e.g., 100 mM Tris, 960 mM NaCl, pH 8.3)[4]
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the pNA substrate in a suitable solvent (e.g., DMSO). Dilute the stock to various final concentrations in Assay Buffer.
-
Enzyme Preparation: Dilute the purified enzyme to the desired concentration in Assay Buffer.
-
Reaction Initiation: Add the diluted enzyme solution to the wells of the microplate. Initiate the reaction by adding the diluted substrate solution.
-
Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the release of pNA.
-
Data Analysis: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot. Convert ΔA/min to the concentration of pNA released using the molar extinction coefficient of pNA (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).[2] Plot the initial velocity against substrate concentration and fit to the Michaelis-Menten equation.
Principle of Chromogenic Protease Assay
Caption: Enzymatic cleavage of a pNA substrate releases a colored product.
Conclusion: Making an Informed Substrate Choice
The selection of a substrate for enzyme kinetic studies is a multi-faceted decision that requires careful consideration of the research objectives and available resources.
-
For high-sensitivity applications , such as screening for inhibitors or studying enzymes with low activity, fluorogenic substrates like Tyr-AMC are often the preferred choice due to their superior signal-to-noise ratio.[1]
-
For routine assays and when high sensitivity is not the primary concern , chromogenic substrates offer a robust, cost-effective, and convenient alternative .[3]
-
It is imperative to validate the chosen substrate system and to be mindful that kinetic parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition.
-
Whenever possible, comparing kinetic data from synthetic substrates to that of natural substrates can provide a more complete and physiologically relevant understanding of enzyme function.
By understanding the principles behind different substrate types and by following rigorous experimental protocols, researchers can generate high-quality, reliable kinetic data that will advance our understanding of enzyme mechanisms and their roles in health and disease.
References
- BenchChem. (2025). Comparative Guide to Chromogenic Substrates for Serine Proteases: An Analysis of D-Leu-Thr-Arg-pNA Analogues.
-
PubMed. (n.d.). Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis. Retrieved from [Link]
-
PubMed. (n.d.). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic and volumetric parameters of α-chymotrypsin activity. Retrieved from [Link]
-
PubMed. (n.d.). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. Retrieved from [Link]
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ResearchGate. (n.d.). Steady-State Kinetic Parameters for the R-Chymotrypsin-Catalyzed.... Retrieved from [Link]
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csbsju. (2016). b: mechanisms of enzyme catalysis. Retrieved from [Link]
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PubMed. (n.d.). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. Retrieved from [Link]
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NIH. (n.d.). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Retrieved from [Link]
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ChromogenicSubstrates.com. (n.d.). Chymotrypsin. Retrieved from [Link]
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PubMed. (n.d.). A new fluorogenic substrate for chymotrypsin. Retrieved from [Link]
- Benchchem. (2025).
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PubMed. (n.d.). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Retrieved from [Link]
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NIH. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved from [Link]
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ResearchGate. (n.d.). pNA and AMC substrates can be paired with minimal spectroscopic.... Retrieved from [Link]
- ResearchGate. (2025).
-
PubMed. (1998). Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes. Retrieved from [Link]
- ResearchGate. (2025). (PDF)
-
PubMed. (n.d.). Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Retrieved from [Link]
Sources
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- 2. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymotrypsin [sigmaaldrich.com]
- 7. ADD YOUR PAGE TITLE [employees.csbsju.edu]
Safety Operating Guide
A Guide to the Safe Disposal of L-Tyrosine 7-amido-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proper disposal of L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC), a widely used fluorogenic substrate in protease assays, is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. It addresses the chemical's known hazards, including its high water toxicity, and outlines procedures for the management of solid waste, contaminated labware, and aqueous solutions. Furthermore, it details a chemical inactivation method using sodium hypochlorite as a preliminary step before final disposal, grounding these recommendations in established chemical safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
This compound (CAS 94099-57-7) is a synthetic compound utilized in the study of serine proteases.[1] While specific toxicological data is limited, the structural components—an amino acid derivative and a coumarin—necessitate careful handling. The primary known hazards are summarized in the table below.
| Hazard Classification | Description | Source |
| Water Hazard | Water Hazard Class 3 (WGK 3): Highly hazardous to water. | |
| Combustibility | Combustible Solid (Storage Class 11). | |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and appropriate respiratory protection (e.g., N95 respirator) are recommended. |
The high water hazard classification underscores the critical need to prevent this compound from entering aquatic environments. Therefore, direct disposal down the drain is strictly prohibited.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a comprehensive approach to the disposal of this compound, from initial waste segregation to final disposal.
Figure 1: A logical workflow for the proper disposal of this compound.
Solid Waste and Contaminated Labware
Principle: Solid forms of the chemical and any labware that has come into direct contact with it must be treated as hazardous waste. The primary objective is secure containment to prevent dispersal into the environment.
Procedure:
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Place all contaminated disposable labware, such as pipette tips, microfuge tubes, and weighing paper, into a designated hazardous solid waste container. This container should be a durable, leak-proof plastic pail or drum.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Aqueous Waste Solutions
Principle: Aqueous solutions containing this compound, such as those from enzymatic assays, must be collected and treated as hazardous liquid waste. A preliminary chemical inactivation step can be employed to degrade the coumarin moiety, reducing its potential environmental impact. Studies have shown that sodium hypochlorite can lead to the chlorination of coumarins, which is accompanied by a quenching of their fluorescence.[2][3] This reaction can serve as an effective inactivation step.
Procedure:
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Collection: Collect all aqueous waste containing this compound in a designated, labeled, and sealed hazardous liquid waste container made of a compatible material (e.g., high-density polyethylene).
-
Chemical Inactivation (to be performed in a fume hood):
-
To the collected aqueous waste, slowly add a 5.25% sodium hypochlorite solution (household bleach) to achieve a final concentration of approximately 10% bleach by volume.
-
Stir the solution gently for at least one hour to ensure complete reaction. The disappearance of fluorescence when a small aliquot is exposed to UV light can be used as a qualitative indicator of coumarin degradation.
-
Caution: This reaction may be exothermic. Perform the addition of bleach slowly and in a well-ventilated fume hood. Do not mix with acidic waste, as this will generate toxic chlorine gas.
-
-
Neutralization (if necessary): After the inactivation step, check the pH of the solution. If it is highly basic, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) slowly and with stirring.
-
Final Disposal: Even after chemical treatment, the resulting solution should be disposed of as hazardous waste. Securely cap the container and arrange for its collection by your institution's EHS department.
Emergency Procedures for Spills
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill site.
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Once absorbed, carefully scoop the material into a hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves and the environment. The principles of waste segregation, proper containment, and, where appropriate, chemical inactivation form the foundation of a robust and compliant chemical waste management program. Always consult your institution's specific EHS guidelines and local regulations for final disposal procedures.
References
-
K K, K P, & V, N. (2019). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Molecules, 24(2), 269. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
